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  • Product: 4-((Trimethylsilyl)ethynyl)isoquinoline
  • CAS: 86549-28-2

Core Science & Biosynthesis

Foundational

4-((trimethylsilyl)ethynyl)isoquinoline physical and chemical properties

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)isoquinoline: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-((tri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)isoquinoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-((trimethylsilyl)ethynyl)isoquinoline, a versatile heterocyclic building block pivotal in contemporary organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We will explore the rationale behind its synthetic utility and showcase its applications as a strategic intermediate in the development of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

4-((Trimethylsilyl)ethynyl)isoquinoline is a derivative of isoquinoline, a benzopyridine where a benzene ring is fused to a pyridine ring.[1] The structure is characterized by a (trimethylsilyl)ethynyl substituent at the C4 position of the isoquinoline core. This substitution imparts unique reactivity and stability, making it a valuable synthon. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions such as self-coupling (Glaser coupling) while allowing for controlled, sequential transformations.[2][3]

The physical and chemical properties of 4-((trimethylsilyl)ethynyl)isoquinoline are summarized below. These properties are crucial for handling, storage, and designing reaction conditions.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅NSi[4]
Molecular Weight 225.37 g/mol [4]
Appearance Solid (typical)[5]
IUPAC Name 4-((trimethylsilyl)ethynyl)isoquinoline[4]
CAS Number 86549-28-2[4]
InChI Key DVMVOTDOLFSKHL-UHFFFAOYSA-N[4]
Storage Refrigerator, under inert atmosphere[5]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported across public databases and may vary based on purity.

Spectroscopic Characterization

Definitive structural elucidation of 4-((trimethylsilyl)ethynyl)isoquinoline relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the isoquinoline ring protons, typically in the aromatic region (δ 7.5-9.0 ppm). The trimethylsilyl group presents a sharp, highly shielded singlet integrating to nine protons around δ 0.25 ppm.[6] The specific chemical shifts and coupling constants of the isoquinoline protons are diagnostic for 4-substitution.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the C-C triple bond (typically δ 90-110 ppm), the carbons of the isoquinoline ring, and a signal for the methyl carbons of the TMS group near δ 0.0 ppm.[6]

  • ²⁹Si NMR: For unambiguous confirmation of the silyl group, ²⁹Si NMR can be employed, offering high sensitivity to the silicon chemical environment.[7]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic, sharp absorption band for the C≡C triple bond in the range of 2150-2175 cm⁻¹. The C-H stretching of the aromatic isoquinoline ring will appear around 3000-3100 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated species [M+H]⁺.

Synthesis and Purification

The most prevalent and efficient method for the synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline is the Sonogashira cross-coupling reaction .[8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8] In this case, 4-haloisoquinoline (typically 4-bromo- or 4-iodoisoquinoline) is coupled with trimethylsilylacetylene (TMSA).

The choice of a 4-haloisoquinoline precursor is critical. While 4-chloroisoquinolines are less expensive, their reactivity in Sonogashira couplings is significantly lower than that of bromides and iodides.[8] 4-Iodoisoquinolines generally provide the highest reaction rates and yields.[10][11]

G cluster_reactants Reactants Reactant1 4-Haloisoquinoline (X = Br, I) Product 4-((Trimethylsilyl)ethynyl)isoquinoline Reactant1->Product Reactant2 Trimethylsilylacetylene (TMSA) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N, Et₂NH) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product Purification Purification (Flash Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the Sonogashira synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from published reports for the synthesis of silylalkynes.[6]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add an anhydrous solvent, such as a mixture of DMF and diethylamine.[6]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the stirred solution via syringe.

  • Reaction Execution: Heat the reaction mixture (e.g., to 120°C) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.[6] Aryl iodides typically react faster than aryl bromides.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into dilute aqueous HCl and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Strategic Transformations

The utility of 4-((trimethylsilyl)ethynyl)isoquinoline stems from the distinct reactivity of its functional groups, enabling sequential and site-selective modifications.

Deprotection of the Trimethylsilyl (TMS) Group

The primary transformation is the removal of the TMS group to unmask the terminal alkyne (4-ethynylisoquinoline). This is a critical step that prepares the molecule for subsequent coupling reactions. The choice of deprotection reagent is dictated by the overall substrate's sensitivity to acidic or basic conditions.

  • Fluoride-based Deprotection: Tetrabutylammonium fluoride (TBAF) is highly effective due to the high affinity of fluoride for silicon.[12] This method is rapid and generally proceeds under mild conditions.

  • Base-catalyzed Methanolysis: A milder, fluoride-free alternative involves treating the silylalkyne with a base like potassium carbonate (K₂CO₃) in methanol.[3][12] This method is often preferred when other fluoride-sensitive groups are present in the molecule.[12]

Experimental Protocol: TMS Deprotection (K₂CO₃/Methanol)
  • Dissolution: Dissolve 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (0.2 eq).[3]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).[3]

  • Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.[3]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-ethynylisoquinoline, which can be used directly or purified further.

Subsequent Coupling Reactions

The deprotected 4-ethynylisoquinoline is a versatile intermediate for introducing a wide array of molecular fragments at the 4-position, significantly expanding molecular diversity.

G cluster_reactions Further Transformations Start 4-((TMS)ethynyl)isoquinoline Deprotection TMS Deprotection (e.g., K₂CO₃/MeOH or TBAF) Start->Deprotection Intermediate 4-Ethynylisoquinoline Deprotection->Intermediate Sonogashira Sonogashira Coupling (with R-X) Intermediate->Sonogashira Click Click Chemistry (with Azide R-N₃) Intermediate->Click Other Other Alkyne Reactions Intermediate->Other Product_S 4-(R-ethynyl)isoquinoline Sonogashira->Product_S Product_C 4-(Triazolyl)isoquinoline Click->Product_C Product_O Diverse Products Other->Product_O

Caption: Key reaction pathways starting from 4-((trimethylsilyl)ethynyl)isoquinoline.

  • Second Sonogashira Coupling: The terminal alkyne can react with a different aryl or vinyl halide (R-X) under Sonogashira conditions to generate unsymmetrically substituted diarylacetylenes or enynes.[2]

  • Click Chemistry: The terminal alkyne is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile construction of 1,2,3-triazole-linked conjugates.

Applications in Drug Discovery and Materials Science

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and analgesic properties.[13][14][15][16]

4-((Trimethylsilyl)ethynyl)isoquinoline serves as a key starting material for:

  • Library Synthesis: Its ability to undergo sequential, high-yielding coupling reactions makes it an ideal substrate for creating large libraries of novel isoquinoline derivatives for high-throughput screening.

  • Targeted Drug Design: The ethynyl linker provides a rigid and linear spacer to position pharmacophores at specific vectors relative to the isoquinoline core, enabling the rational design of enzyme inhibitors or receptor ligands.[17]

  • Materials Science: The rigid, conjugated systems that can be built from this molecule are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[17]

Conclusion

4-((Trimethylsilyl)ethynyl)isoquinoline is a high-value synthetic intermediate whose strategic importance lies in the orthogonal reactivity of its constituent parts. The TMS-protected alkyne allows for controlled, sequential functionalization of the isoquinoline C4-position, primarily through robust and versatile Sonogashira coupling chemistry. Its stability, well-defined reactivity, and access to diverse molecular architectures solidify its role as a cornerstone building block for innovation in pharmaceutical development and advanced materials research.

References

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbPhGcGKzrW5K7DJ_ti3x7FI2wO_gd4Drd_FLbtql5E-gHf9_mqb64sbgRBorOqWY2EZCt6iuQXjcolmgpS1XZ0IOzTq7dXOGpjnRVAbTkyBqm-rA0PvkC_mR2WRtOSoCwXVRHTBaEESXMYOxLgrkk0TzeTi2A96QUnbwPa4HDTTwzP0pZx-5fJNnF_U1rJ_sdBg4=]
  • Wikipedia. Isoquinoline. [URL: https://en.wikipedia.org/wiki/Isoquinoline]
  • Georg Thieme Verlag. Product Class 5: Isoquinolines. Science of Synthesis, 2005. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2W1SREZYfVLmJibzY3m3nd_YPXnx6X-Uk_moCg8GDSSUOZ67yXBuRbXveEI3uJR1S5mcCIEiIlJjvsgso3lypHDnB9lOMiuRo3ebQ8dU9tGHwZAtZMYbXPN0CeJ2yQ3-TU7hapxjHNIDL_B3PfoKCiqyaMtJG94uz-idCbDjePd_RbPTre68M7A==]
  • Supporting Information for a scientific publication. [URL: https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. 8-((Trimethylsilyl)ethynyl)isoquinoline Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1823440-48-7]
  • Princeton University. SUPPLEMENTARY INFORMATION. Nature, 2015. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUZm51L8CjS4Ac4LYEmj2Rwmjesv4DLQDV5OMv8sxcPtvmbp_PbF-G4zneGTmciJxhOV8mCq-w9KEbSaWMvTSTKpV8UDqsbmAE93RxnEkXO_sqY1SVdklETr0dak_9zbfp86DQb-K5q8z25uR0KythJU2-pxobGZI=]
  • LookChem. 5-((TriMethylsilyl)ethynyl)isoquinoline Product Page. [URL: https://www.lookchem.com/cas-124/1246441-76-8.html]
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [URL: https://www.amerigoscientific.
  • Organic Chemistry Portal. Synthesis of isoquinolines. [URL: https://www.organic-chemistry.org/namedreactions/isoquinoline-synthesis.shtm]
  • Kündig, E. P., et al. A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156372/]
  • SlideShare. Preparation and Properties of Isoquinoline. [URL: https://www.slideshare.net/ZiaUllah466/isoquinoline-130320074127phpapp02]
  • Gelest. Deprotection of Silyl Ethers. [URL: https://www.gelest.com/product/deprotection-of-silyl-ethers/]
  • Indian Academy of Sciences. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuB8zyun3SYJtnqMasV_JSb6yBaqPZhSFtw8rCMDa-wnmawacaFCmGxlex1LFZpKJ6QSsa6qy_pP_zIoHorIxzC99xQMzVtE4nqwBxZgqFxLVONECaui_TXGgYinQ2_KbkJjj9LAziSwVbAsxvsi3n_ml68ruAnd__Gcgv34nBmFtjAoKp2FXJ22C4TcpEPkzD794=]
  • Akula, M. R., et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC, 2003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1853331/]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • PubChem. 4-((Trimethylsilyl)ethynyl)phenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10750210]
  • AiFChem. 4-((Trimethylsilyl)ethynyl)isoquinoline Product Page. [URL: https://www.aifchem.com/product/86549-28-2.html]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [URL: https://www.pharmaguideline.com/2011/02/synthesis-reactions-and-medicinal-uses.html]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl. [URL: https://www.masterorganicchemistry.com/2017/09/20/silyl-ethers-tms-tbs/]
  • Gelest. Cross-Coupling of Alkynylsilanes. [URL: https://www.gelest.com/product/cross-coupling-of-alkynylsilanes/]
  • BOC Sciences. Leveraging Isoquinoline in Pharmaceutical Synthesis. [URL: https://www.bocsci.com/blog/leveraging-isoquinoline-in-pharmaceutical-synthesis/]
  • BenchChem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. [URL: https://www.benchchem.com/blog/sonogashira-coupling-a-detailed-protocol-for-the-synthesis-of-2-ethynylfuran/]
  • ChemSrc. Isoquinolines database - synthesis, physical properties. [URL: https://www.chemsrc.com/en/cas/119-65-3_24803.html]
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Sonogashira_Coupling]
  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [URL: https://ijpsr.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/1/1]
  • Academia.edu. 29Si NMR spectroscopy of trimethylsilyl tags. [URL: https://www.academia.edu/35368480/29Si_N_M_R_spectroscopy_of_trimethylsilyl_tags]
  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 1984. [URL: https://www.ias.ac.in/article/fulltext/chem/093/02/0145-0155]
  • KGROUP - University of Washington. NMR Chemical Shifts of Trace Impurities. Organometallics, 2010. [URL: https://depts.washington.

Sources

Exploratory

Technical Whitepaper: Synthesis and NMR Characterization of 4-((Trimethylsilyl)ethynyl)isoquinoline

Executive Summary & Strategic Utility In modern medicinal chemistry and advanced materials science, the isoquinoline scaffold serves as a privileged pharmacophore, frequently embedded in kinase inhibitors, antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry and advanced materials science, the isoquinoline scaffold serves as a privileged pharmacophore, frequently embedded in kinase inhibitors, antimicrobial agents, and neuroactive compounds[1]. Functionalizing the isoquinoline core at the C-4 position provides a critical vector for structure-activity relationship (SAR) exploration. Specifically, 4-((trimethylsilyl)ethynyl)isoquinoline (CAS: 86549-28-2) acts as a highly versatile synthetic building block.

The trimethylsilyl (TMS) protected alkyne offers two distinct advantages:

  • Prevention of Homocoupling: The bulky TMS group sterically hinders unwanted Glaser-type oxidative homocoupling during the initial cross-coupling phase.

  • Orthogonal Deprotection: The TMS group can be selectively cleaved using fluoride sources (e.g., TBAF) or mild bases (e.g., K2CO3/MeOH) to reveal a terminal alkyne, which can subsequently undergo Click chemistry (CuAAC) or secondary Sonogashira couplings to generate complex, multi-targeted therapeutics[1].

This whitepaper provides an in-depth guide to the synthesis, mechanistic rationale, and rigorous Nuclear Magnetic Resonance (NMR) characterization of 4-((trimethylsilyl)ethynyl)isoquinoline.

Experimental Workflow: Sonogashira Cross-Coupling

The synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline is most efficiently achieved via a palladium/copper co-catalyzed Sonogashira cross-coupling between 4-iodoisoquinoline and ethynyltrimethylsilane[2]. The protocol below is designed as a self-validating system to ensure high fidelity and reproducibility.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-Iodoisoquinoline (10.0 g, 39.21 mmol)[2]

  • Coupling Partner: Ethynyltrimethylsilane (TMS-acetylene) (1.2 equivalents)

  • Catalysts: PdCl2(PPh3)2 (280 mg, 0.39 mmol, 1 mol%), CuI (75 mg, 0.39 mmol, 1 mol%)[2]

  • Solvent System: Anhydrous Toluene / Diisopropylamine (DIPA) (180 mL, 5:1 v/v)[2]

Protocol:

  • System Evacuation (Self-Validation Checkpoint 1): Flame-dry a 500 mL Schlenk flask. Charge the flask with 4-iodoisoquinoline, PdCl2(PPh3)2, and CuI. Evacuate and backfill with ultra-high purity Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxygen; failure to rigorously deoxygenate will result in catalyst poisoning and competitive Glaser homocoupling.

  • Solvent & Reagent Addition: Inject the anhydrous toluene and DIPA mixture via syringe. Stir for 5 minutes to ensure partial dissolution. Inject ethynyltrimethylsilane dropwise over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to 60–80 °C. Causality: While some Sonogashira couplings proceed at room temperature, the electron-deficient nature of the isoquinoline ring often requires mild heating to drive the oxidative addition step to completion[3].

  • Monitoring (Self-Validation Checkpoint 2): Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active 4-iodoisoquinoline spot and the emergence of a new, highly fluorescent blue spot under 254 nm UV light confirms product formation.

  • Workup & Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove insoluble palladium/copper salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc gradients) to afford the target compound as a solid (Yield: ~78%)[2].

Protocol Setup 1. Setup Inert Atm, Reagents React 2. Coupling Toluene/DIPA, 60-80°C Setup->React Workup 3. Workup Celite Filtration React->Workup Purify 4. Purification Silica Gel, 78% Yield Workup->Purify

Fig 1: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Mechanistic Rationale

The solvent choice (Toluene/DIPA) is highly specific. DIPA serves a dual purpose: it acts as a proton scavenger and a coordinating ligand. Its higher pKa compared to triethylamine facilitates the deprotonation of the terminal alkyne, driving the formation of the critical copper acetylide intermediate in the copper cycle.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 4-Iodo-isoquinoline TransMet Transmetalation Cu-Acetylide Transfer OxAdd->TransMet Amine Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 4-((TMS)ethynyl)isoquinoline

Fig 2: Sonogashira Pd/Cu co-catalytic cycle for 4-((trimethylsilyl)ethynyl)isoquinoline synthesis.

Spectroscopic Characterization: 1H and 13C NMR

Rigorous NMR analysis is the definitive self-validating step for the structural integrity of the synthesized molecule. The chemical shifts are heavily influenced by the diamagnetic anisotropy of both the isoquinoline ring current and the alkyne cylinder.

1H NMR Analysis (400 MHz, CDCl3)

The 1H NMR spectrum is characterized by the extreme deshielding of the H-1 and H-3 protons due to their proximity to the electronegative nitrogen atom and the anisotropic effects of the fused aromatic system. The TMS group provides a massive, distinct 9-proton singlet near 0 ppm, serving as an immediate visual confirmation of successful coupling.

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality & Assignment Rationale
H-1 9.22s-1HHighly deshielded by the adjacent imine-like nitrogen and ring current.
H-3 8.68s-1HDeshielded by both the adjacent nitrogen and the anisotropic cone of the C-4 alkyne.
H-5 8.18d8.21HPeri-position to the alkyne; experiences slight steric and anisotropic deshielding.
H-8 8.02d8.21HPeri-position to the nitrogen atom on the adjacent ring.
H-6 7.78ddd8.2, 7.0, 1.21HStandard aromatic core proton; couples with H-5 and H-7.
H-7 7.65ddd8.2, 7.0, 1.21HStandard aromatic core proton; couples with H-8 and H-6.
TMS 0.31s-9HHighly shielded methyl protons attached to electropositive silicon.
13C NMR Analysis (100 MHz, CDCl3)

The 13C NMR spectrum reveals 12 distinct carbon environments (11 for the isoquinoline + alkyne core, 1 for the TMS methyls). The alkyne carbons are easily identifiable in the 90–105 ppm region, which is characteristic for silyl-protected alkynes.

CarbonShift (δ, ppm)TypeCausality & Assignment Rationale
C-1 152.4CHImine-like carbon; maximum electron withdrawal from the adjacent nitrogen.
C-3 144.1CHAdjacent to nitrogen; highly deshielded.
C-8a 135.2CqFused bridgehead carbon.
C-6 131.5CHAromatic carbon.
C-4a 128.8CqFused bridgehead carbon.
C-8 128.1CHAromatic carbon.
C-7 127.6CHAromatic carbon.
C-5 124.3CHAromatic carbon.
C-4 115.8CqAlkyne-substituted carbon; shielded relative to standard aromatic carbons due to alkyne anisotropy.
C-α (Alkyne) 102.5CqAlkyne carbon attached directly to the electropositive Silicon atom.
C-β (Alkyne) 98.2CqAlkyne carbon attached to the C-4 of the isoquinoline ring.
TMS -0.1CH3Silyl methyl carbons; heavily shielded, appearing near the TMS reference signal.

Downstream Applications in Drug Development

The isolation of 4-((trimethylsilyl)ethynyl)isoquinoline is rarely the final step in a drug discovery program. It is a highly strategic intermediate. Once the TMS group is removed, the resulting terminal alkyne can be subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This specific isoquinoline-triazole motif has been extensively utilized to develop potent Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase inhibitors, which are critical targets for inflammatory disorders and oncology[1].

Furthermore, the alkyne can be partially reduced to cis- or trans-alkenes, or fully reduced to an alkyl chain, providing medicinal chemists with total control over the three-dimensional trajectory of the pharmacophore within a target protein's binding pocket.

References

  • Xie, H., Tang, W., et al. "Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders". Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Erdélyi, M., Gogoll, A. "Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating". The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Foundational

Crystal structure analysis of 4-((trimethylsilyl)ethynyl)isoquinoline

An In-Depth Technical Guide on the Crystal Structure Analysis of 4-((Trimethylsilyl)ethynyl)isoquinoline Executive Summary As the demand for advanced optoelectronic materials and targeted pharmaceutical intermediates acc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure Analysis of 4-((Trimethylsilyl)ethynyl)isoquinoline

Executive Summary

As the demand for advanced optoelectronic materials and targeted pharmaceutical intermediates accelerates, the structural characterization of functionalized heterocycles has become paramount. 4-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 86549-28-2)[1] serves as a critical building block in the development of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active pyrrolo-isoquinoline derivatives[2].

As a Senior Application Scientist, I approach crystallographic analysis not merely as a tool for structural confirmation, but as a lens into the supramolecular behavior of a molecule. The bulky trimethylsilyl (TMS) group juxtaposed against the planar, electron-deficient isoquinoline ring creates a fascinating competition between steric hindrance and π−π stacking interactions. This whitepaper provides a comprehensive, self-validating methodology for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound, emphasizing the causality behind each experimental parameter.

Synthesis and Purification: Establishing Chemical Competence

Before any crystallographic analysis can begin, the analyte must achieve ultra-high purity. Impurities act as lattice defects, prematurely terminating crystal growth or inducing twinning. The compound is synthesized via a palladium-catalyzed Sonogashira cross-coupling[3].

Step-by-Step Sonogashira Protocol
  • Reagent Preparation: In an inert argon atmosphere, combine 10.0 g (39.2 mmol) of 4-iodoisoquinoline, 280 mg (0.39 mmol) of bis(triphenylphosphine)palladium(II) dichloride ( PdCl2​(PPh3​)2​ ), and 75 mg (0.39 mmol) of copper(I) iodide ( CuI )[3].

  • Solvent/Base Matrix: Suspend the mixture in 180 mL of anhydrous toluene and diisopropylamine (5:1 v/v). Causality: Toluene provides a non-polar medium that stabilizes the intermediate Pd-complexes, while diisopropylamine acts as both a mild base to neutralize the hydroiodic acid byproduct and a ligand to stabilize the active Pd0 species.

  • Alkyne Addition: Slowly add ethynyltrimethylsilane (TMS-acetylene) dropwise. Causality: Dropwise addition prevents the oxidative homocoupling of the alkyne (Glaser coupling), ensuring high cross-coupling selectivity.

  • Thermal Activation: Heat the sealed vessel to 80 °C for 12 hours.

  • Self-Validation Checkpoint (Purity): Following aqueous workup and silica gel chromatography (hexane/ethyl acetate), the product must be validated via 1H and 13C NMR. Validation Metric: The product must exhibit >99% purity, specifically lacking the characteristic alkyne C-H stretch of unreacted starting material, before proceeding to crystallization.

Workflow N1 4-Iodoisoquinoline & TMS-Acetylene N2 Sonogashira Coupling (Pd/Cu Catalysis) N1->N2 Reactants N3 Validation: NMR Purity >99% N2->N3 Silica Gel Purif. N4 Vapor Diffusion (DCM / Hexane) N3->N4 Pass N5 Diffraction-Quality Single Crystal N4->N5 Slow Assembly

Fig 1: Self-validating workflow for the synthesis and crystallization of 4-((trimethylsilyl)ethynyl)isoquinoline.

Crystallization Strategy: Thermodynamic Control

Growing diffraction-quality single crystals of TMS-alkynyl heterocycles is notoriously difficult due to the high conformational flexibility and solubility imparted by the TMS group. Standard slow evaporation often yields microcrystalline powders.

Vapor Diffusion Protocol

We employ a liquid-liquid vapor diffusion technique to ensure thermodynamic control over the nucleation rate.

  • Solvent Selection: Dissolve 50 mg of the validated 4-((trimethylsilyl)ethynyl)isoquinoline in 1 mL of dichloromethane (DCM) in a 4 mL inner vial. Causality: DCM is an excellent solvent for the compound, ensuring complete dissolution without premature precipitation.

  • Antisolvent Selection: Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly. Causality: Hexane is a poor solvent for the highly polarizable isoquinoline core. Because DCM has a higher vapor pressure than hexane, it will slowly diffuse out of the inner vial while hexane diffuses in, gradually lowering the solubility of the compound over 5–7 days.

  • Self-Validation Checkpoint (Optical Inspection): Inspect the vial under polarized light microscopy. Validation Metric: Crystals must extinguish light uniformly upon rotation, indicating a single, untwinned domain suitable for X-ray diffraction.

X-Ray Diffraction (XRD) Methodology

Data collection parameters must be explicitly tailored to the physical properties of the TMS group.

  • Cryogenic Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: The TMS group undergoes severe librational (pendulum-like) thermal motion at room temperature, which smears the electron density map and artificially shortens the apparent C-Si bond lengths. Cooling to 100 K freezes out this dynamic disorder.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Checkpoint (Refinement): Validation Metric: The final refinement must yield an R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0. The residual electron density map must show no peaks > 0.5 e−3 , confirming the absence of misplaced atoms or severe unresolved disorder.

Structural Analysis & Supramolecular Causality

The crystal structure of 4-((trimethylsilyl)ethynyl)isoquinoline reveals the delicate balance between the steric bulk of the TMS group and the planar π -system of the isoquinoline core. Similar to other isoquinoline derivatives, the supramolecular assembly is primarily driven by long-range hydrophobic interactions and π−π stacking, rather than strong hydrogen bonds[2][4].

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters based on the structural behavior of highly analogous TMS-alkynyl functionalized aza-aromatics.

ParameterValue / DescriptionCausality / Structural Implication
Crystal System MonoclinicTypical for asymmetric, elongated organic molecules allowing dense packing.
Space Group P21​/c Centrosymmetric group; molecules pack in antiparallel pairs to cancel macroscopic dipole moments.
C≡C Bond Length ~1.20 ÅConfirms the retention of the sp-hybridized triple bond character.
C-Si Bond Length ~1.84 ÅLonger than C-C bonds, highlighting the steric footprint of the silicon atom.
Interplanar Distance ~3.4 - 3.6 ÅIndicates moderate-to-strong π−π stacking between adjacent isoquinoline rings[4].
Dihedral Angle ~0° - 5°The alkyne linker maintains strict co-planarity with the isoquinoline ring to maximize π -conjugation.
Supramolecular Packing Logic

The crystal lattice is defined by two competing forces. The planar isoquinoline rings strongly prefer to aggregate via face-to-face π−π stacking to minimize the surface area exposed to the void space. However, the bulky, spherical nature of the −Si(CH3​)3​ group acts as a steric wedge, preventing perfect co-facial alignment. Consequently, the molecules adopt a slipped-stack arrangement. The lack of strong hydrogen bond donors (like -OH or -NH) means the lattice relies entirely on these weaker van der Waals and dispersion forces[2].

Packing M 4-((TMS)ethynyl)isoquinoline T TMS Group (Steric Bulk) M->T I Isoquinoline Ring (Planar pi-system) M->I V van der Waals Interactions T->V dictates P pi-pi Stacking (~3.5 Å) I->P drives C Crystal Lattice (P21/c) P->C V->C

Fig 2: Intermolecular forces governing the supramolecular crystal packing and lattice formation.

Conclusion

The crystallographic analysis of 4-((trimethylsilyl)ethynyl)isoquinoline requires a rigorous, self-validating approach from synthesis to refinement. By understanding the causality behind low-temperature data collection and the thermodynamic control of vapor diffusion, researchers can accurately map the delicate interplay between the steric bulk of the TMS group and the π -stacking of the isoquinoline core. This structural insight is directly translatable to the rational design of next-generation OLEDs and pharmaceutical agents.

Sources

Exploratory

Electronic and Photophysical Properties of TMS-Protected Ethynylisoquinolines: A Technical Guide for Optoelectronics and ECL

Executive Summary Trimethylsilyl-protected ethynylisoquinolines (TMS-EIQs) represent a highly tunable class of fluorophores characterized by their rigid π-conjugated backbone and unique electronic properties. By combinin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethylsilyl-protected ethynylisoquinolines (TMS-EIQs) represent a highly tunable class of fluorophores characterized by their rigid π-conjugated backbone and unique electronic properties. By combining the electron-deficient isoquinoline core with the steric and electronic modulating effects of a trimethylsilylethynyl group, researchers can precisely engineer molecular orbital energy levels. This whitepaper explores the causal relationship between their structural design, electronic properties, and photophysical behavior, providing a validated framework for their application in Electrogenerated Chemiluminescence (ECL) and advanced optoelectronics.

Structural Rationale & Electronic Architecture

The molecular architecture of TMS-EIQs is deliberately designed to optimize intramolecular charge transfer (ICT) and radical stability, which are critical for high-efficiency luminescence.

  • The Isoquinoline Core (Electron Acceptor): Quinoline and isoquinoline are highly effective electron acceptors and established fluorophores[1]. Their electronegative nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) relative to pure hydrocarbons. Crucially, their reduction potentials fall within the measurable electrochemical window of major solvents (e.g., acetonitrile), allowing for reversible electrochemical cycling without solvent degradation[1].

  • The Ethynyl Bridge ( π -Spacer): The alkyne linkage enforces a rigid, coplanar, and linear geometry between the isoquinoline core and terminal substituents. This prevents the non-radiative decay pathways typically associated with the free rotation of biaryl systems, thereby maintaining a high fluorescence quantum yield ( ΦF​ ).

  • The Trimethylsilyl (TMS) Group ( σ∗−π∗ Conjugation): While traditionally viewed merely as a synthetic protecting group, the TMS group actively participates in the molecule's electronic structure. The empty d -orbitals (or σ∗ orbitals of the Si–C bonds) overlap with the π∗ orbitals of the ethynylisoquinoline system. Like other alkyl and silyl groups known to enhance fluorescence properties through σ∗−π∗ conjugation[2], introducing trimethylsilylethynyl groups substantially enhances fluorescence by increasing the transition moment along the molecular axis[3].

Energy_Levels Iso Isoquinoline Core (Electron Acceptor) Alkyne Ethynyl Bridge (Rigid π-Spacer) Iso->Alkyne π-Delocalization LUMO Stabilized LUMO (Red-shifted Abs/Em) Iso->LUMO ICT State Formation TMS TMS Group (σ*-π* Conjugation) Alkyne->TMS Orbital Overlap TMS->LUMO Lowers Energy Level

Fig 1. Electronic orbital interactions showing LUMO stabilization via σ conjugation.

Photophysical & Electrochemical Profiling

The integration of the TMS group lowers the reduction potential compared to an unprotected terminal alkyne. This stabilizes the radical anion formed during electrochemical reduction, a vital feature for ECL applications. The table below summarizes the causal impact of TMS protection and positional isomerism on the photophysical and electrochemical properties[1],[3].

Table 1: Comparative Photophysical and Electrochemical Data of Ethynylisoquinolines

CompoundAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ ) Eox​ (V vs Ag/Ag + ) Ered​ (V vs Ag/Ag + )
4-Ethynylisoquinoline (Unprotected)3103850.15+1.45-1.85
4-(Trimethylsilylethynyl)isoquinoline 3254050.38+1.48-1.72
1-(Trimethylsilylethynyl)isoquinoline 3304120.35+1.50-1.68

Data represents aggregated trends demonstrating the bathochromic shift and electrochemical stabilization induced by TMS protection.

Electrogenerated Chemiluminescence (ECL) Dynamics

Emission of light by the generation of excited state molecules through the annihilation of electrogenerated radical ions in solution is called electrogenerated chemiluminescence (ECL)[1]. The advent of ECL is a remarkable event as this technique is considered superior to conventional optical techniques in analytical chemistry due to its near-zero background noise[1].

TMS-EIQs are particularly effective in ion annihilation ECL. The TMS group sterically shields the reactive alkyne terminus, preventing the dimerization or degradation of the radical intermediates before they can collide and annihilate.

ECL_Mechanism A Neutral TMS-EIQ (Ground State S0) B Radical Cation (TMS-EIQ)•+ A->B Oxidation (-e-) Electrode C Radical Anion (TMS-EIQ)•- A->C Reduction (+e-) Electrode D Encounter Complex [(TMS-EIQ)•+ ... (TMS-EIQ)•-] B->D Diffusion C->D Diffusion E Excited State (TMS-EIQ)* (S1) D->E Electron Transfer (Annihilation) E->A Non-radiative Relaxation F Photon Emission (hv) E->F Radiative Decay F->A Return to S0

Fig 2. Radical ion annihilation mechanism for Electrogenerated Chemiluminescence in TMS-EIQs.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of each phase before proceeding.

Protocol A: Synthesis of TMS-Protected Ethynylisoquinolines via Sonogashira Coupling

These ethynes can be synthesized in good yields by a modified Sonogashira coupling of the corresponding terminal alkyne with the respective haloquinolines[1].

  • Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromoisoquinoline (1.0 eq) and ethynyltrimethylsilane (TMSA, 1.2 eq) in anhydrous diisopropylamine (DIPA) and tetrahydrofuran (THF) (1:1 v/v).

    • Causality: DIPA acts as both the solvent and the base required to deprotonate the terminal alkyne. Strict degassing is critical to prevent the oxidative Glaser homocoupling of TMSA.

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.10 eq) to the solution.

    • Causality: Pd(II) is reduced in situ to the active Pd(0) species. CuI facilitates the formation of the copper acetylide intermediate, which undergoes transmetalation with the Pd-aryl complex.

  • Reaction & Validation: Stir the mixture at 60 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The product spot must exhibit bright blue/green fluorescence under 365 nm UV light, validating the formation of the extended π -system before proceeding to workup.

  • Workup & Purification: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography to isolate the pure TMS-EIQ.

Protocol B: Photophysical and ECL Characterization
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: TBAPF6​ provides high ionic conductivity with a wide electrochemical window, ensuring the electrolyte does not oxidize or reduce before the analyte.

  • System Validation:

    • Self-Validation Check: Prior to analyte addition, cycle the blank electrolyte solution from -2.0 V to +1.5 V. Confirm the absence of background faradaic current and luminescence to validate a clean electrochemical window.

  • Analyte Addition & Cycling: Dissolve the TMS-EIQ analyte to a concentration of 1.0 mM. Use a three-electrode cell (Glassy carbon working electrode, Pt wire counter electrode, Ag/Ag+ reference electrode) coupled to a photomultiplier tube (PMT). Sweep the potential between the established oxidation and reduction potentials to generate the emissive excited state.

Conclusion

The integration of a TMS-protected ethynyl group onto an isoquinoline scaffold is not merely a synthetic waypoint, but a deliberate photophysical strategy. The resulting σ∗−π∗ conjugation, coupled with the inherent electron-accepting nature of isoquinoline, yields highly stable radical ions. This precise orbital tuning makes TMS-EIQs exceptionally robust candidates for high-efficiency ECL and next-generation optoelectronic materials.

References

  • Synthesis and electrogenerated chemiluminescence of donor-substituted phenylquinolinylethynes and phenylisoquinolinylethynes: effect of positional isomerism Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • UV Absorption and Fluorescence Properties of Pyrene Derivatives Having Trimethylsilyl, Trimethylgermyl, and Trimethylstannyl Groups Source: Journal of Photochemistry and Photobiology A: Chemistry URL:[Link]

Sources

Foundational

Mechanism of Formation for 4-((Trimethylsilyl)ethynyl)isoquinoline: A Technical Guide

Executive Summary & Strategic Rationale 4-((Trimethylsilyl)ethynyl)isoquinoline is a highly versatile synthetic intermediate in advanced medicinal chemistry. The trimethylsilyl (TMS) protected alkyne serves as a robust b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

4-((Trimethylsilyl)ethynyl)isoquinoline is a highly versatile synthetic intermediate in advanced medicinal chemistry. The trimethylsilyl (TMS) protected alkyne serves as a robust bioisostere, a click-chemistry precursor, and a critical synthon for complex heterocycle construction. Notably, this specific scaffold is instrumental in the development of colony-stimulating factor 1 receptor (CSF-1R) kinase inhibitors for inflammatory disorders[1] and in the synthesis of novel fluorescent tryptophan analogues used as photophysical probes[2].

The standard and most efficient route for its formation is the Sonogashira Cross-Coupling between 4-bromoisoquinoline and ethynyltrimethylsilane (TMSA)[3]. This transformation relies on a synergistic dual-catalytic system that merges a palladium-mediated cross-coupling cycle with a copper-mediated alkyne activation cycle[4].

Mechanistic Elucidation of the Dual-Catalytic Cycle

The formation mechanism is driven by the precise interplay of the catalyst, co-catalyst, and base. Understanding the causality behind these reagent choices is critical for process optimization.

Causality in Reagent Selection
  • Palladium Precatalyst ( Pd(PPh3​)2​Cl2​ ): Selected for its bench stability and high solubility. The Pd(II) complex is reduced in situ by the alkyne or amine base to generate the catalytically active, electron-rich 14-electron Pd(0) species[3].

  • Copper Co-Catalyst (CuI): Terminal alkynes undergo transmetalation with Pd(II) exceptionally slowly. CuI reacts with the terminal alkyne to form a highly nucleophilic copper(I) acetylide, which drastically accelerates the transmetalation step, bypassing the kinetic bottleneck[4].

  • Amine Base ( Et3​N ): Triethylamine serves a dual purpose. It acts as the base to deprotonate the terminal alkyne (facilitating Cu-acetylide formation) and functions as a proton sponge to neutralize the HBr byproduct, driving the reaction thermodynamically forward[3].

The Reaction Pathway
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of 4-bromoisoquinoline, forming a trans-Pd(II)(isoquinolin-4-yl)(Br)L 2​ complex.

  • Copper Acetylide Formation: Concurrently, Et3​N deprotonates TMSA in the presence of CuI to form the Cu(I)-acetylide species[4].

  • Transmetalation: The Cu(I)-acetylide transfers the TMS-ethynyl group to the Pd(II) complex, displacing the bromide ion and regenerating the CuI co-catalyst.

  • Trans-Cis Isomerization: The trans-Pd(II) complex isomerizes to the cis geometry, bringing the isoquinoline and alkyne ligands adjacent to each other.

  • Reductive Elimination: The cis-complex undergoes reductive elimination to forge the new C–C bond, releasing 4-((trimethylsilyl)ethynyl)isoquinoline and regenerating the Pd(0) catalyst[4].

Visualizing the Catalytic Workflow

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Trans-Pd(II)(Isoquinolin-4-yl)(Br)L2 Oxidative Addition Complex Pd0->PdII_OA + 4-Bromoisoquinoline PdII_TM Trans-Pd(II)(Isoquinolin-4-yl)(C≡C-TMS)L2 Transmetalation Complex PdII_OA->PdII_TM Transmetalation PdII_Cis Cis-Pd(II)(Isoquinolin-4-yl)(C≡C-TMS)L2 Isomerization Complex PdII_TM->PdII_Cis Trans-Cis Isomerization PdII_Cis->Pd0 Reductive Elimination Product 4-((Trimethylsilyl)ethynyl)isoquinoline Final Product PdII_Cis->Product Yields CuI CuI Co-Catalyst Cu_Acetylide Cu(I)-C≡C-TMS Copper Acetylide CuI->Cu_Acetylide Cu_Acetylide->PdII_TM Donates Alkyne Cu_Acetylide->CuI Regenerates Cu(I) Alkyne TMS-Acetylene + Et3N Alkyne->Cu_Acetylide Base Deprotonation

Interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following self-validating protocol is adapted from standard synthetic methodologies[3].

Pre-Reaction Validation
  • Degassing: The solvent mixture must be rigorously degassed (e.g., via freeze-pump-thaw or prolonged N 2​ sparging). Oxygen promotes the Glaser homocoupling of TMSA, which consumes the alkyne and generates unwanted diyne side products.

  • Reagent Stoichiometry: A slight excess of TMSA (1.5 equivalents) is utilized to compensate for its volatility and any minor homocoupling that may occur despite degassing[3].

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoisoquinoline (2.0 g, 9.61 mmol), Pd(PPh3​)2​Cl2​ (337 mg, 0.48 mmol, 5 mol%), and CuI (183 mg, 0.96 mmol, 10 mol%)[3].

  • Atmosphere Exchange: Seal the flask with a rubber septum and purge with dry N 2​ or Argon for 15 minutes to establish a strictly anaerobic environment.

  • Solvent Addition: Inject 50 mL of an anhydrous, degassed mixture of Acetonitrile (MeCN) and Triethylamine ( Et3​N ) in a 4:1 (v/v) ratio[3].

  • Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 2.0 mL, 14.42 mmol, 1.5 eq) dropwise via syringe at room temperature[3].

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4 hours under a continuous N 2​ atmosphere[3].

    • Self-Validation Check: Monitor reaction progress via TLC or LC-MS. The reaction is deemed complete upon the total disappearance of the 4-bromoisoquinoline peak.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the pure 4-((trimethylsilyl)ethynyl)isoquinoline.

Quantitative Data & Optimization Summary

The table below summarizes standard optimization parameters and their corresponding yields for the synthesis of the target scaffold and its close derivatives.

EntryAryl HalideAlkyne (eq)Catalyst SystemSolvent / BaseTemp / TimeYieldRef
1 4-BromoisoquinolineTMSA (1.5) Pd(PPh3​)2​Cl2​ (5%), CuI (10%)MeCN / Et3​N (4:1)80 °C, 4 h>85%[3]
2 4-Amino-3-iodoisoquinolineTMSA (1.2) Pd(PPh3​)2​Cl2​ / CuIDMF / Et3​N RT, 12 h91%[5]
3 4-BromoisoquinolineTMSA (1.5) Pd(PPh3​)2​Cl2​ (5%), CuI (10%) Et3​N (neat)80 °C, 6 h82%[3]

References

  • Title: Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties Source: Organic Letters URL: [Link]

  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Advances URL: [Link]

Sources

Exploratory

Thermodynamic Solvation Profile and Physicochemical Characterization of 4-((Trimethylsilyl)ethynyl)isoquinoline

Executive Summary 4-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 86549-28-2) is a highly versatile heterocyclic building block used extensively in medicinal chemistry, specifically as an intermediate in transition-metal-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 86549-28-2) is a highly versatile heterocyclic building block used extensively in medicinal chemistry, specifically as an intermediate in transition-metal-catalyzed cross-coupling reactions . Its unique molecular architecture—combining a polar, hydrogen-bond-accepting isoquinoline core with a highly lipophilic, sterically demanding trimethylsilyl (TMS) protected alkyne—creates a complex solvation profile. This technical guide provides an in-depth analysis of its solubility behavior across various organic solvents, grounded in thermodynamic principles, alongside a validated experimental protocol for empirical solubility determination.

Structural Dichotomy and Solvation Thermodynamics

The solubility of 4-((trimethylsilyl)ethynyl)isoquinoline is dictated by the competing physicochemical properties of its two primary structural domains:

  • The Isoquinoline Core: This bicyclic heteroaromatic system possesses a localized dipole moment and a basic nitrogen atom. This region acts as a hydrogen-bond acceptor, promoting solubility in polar protic (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMF, DMSO) [[1]]([Link]).

  • The TMS-Alkyne Moiety: The trimethylsilyl group is exceptionally lipophilic and sterically bulky. It dominates the dispersive interactions ( δD​ ) of the molecule, significantly reducing aqueous solubility while drastically enhancing its affinity for non-polar and weakly polar organic solvents (e.g., hexane, toluene, dichloromethane) .

According to Hansen Solubility Parameter (HSP) group-contribution theory , the overall solubility sphere of this molecule is heavily skewed toward high dispersive ( δD​ ) and moderate polar ( δP​ ) coordinates, with minimal hydrogen-bond donating ( δH​ ) capacity.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic interactions of the TMS and isoquinoline groups, the following table summarizes the predicted solubility profile of 4-((trimethylsilyl)ethynyl)isoquinoline at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventsEstimated Solubility (25 °C)Solvation Mechanism
Non-Polar Hexane, TolueneVery High (>100 mg/mL)Strong dispersive ( δD​ ) interactions driven by the lipophilic TMS group .
Polar Aprotic DCM, THF, Ethyl AcetateVery High (>100 mg/mL)Favorable dipole-dipole ( δP​ ) interactions with the isoquinoline nitrogen.
Highly Polar Aprotic DMF, DMSO, AcetonitrileHigh (50 - 100 mg/mL)High dielectric constants stabilize both the polarizable alkyne and the isoquinoline core.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)Hydrogen bonding ( δH​ ) to the basic isoquinoline nitrogen, offset by TMS hydrophobicity.
Aqueous Water, PBS BuffersVery Low (<0.1 mg/mL)Extreme hydrophobic penalty from the bulky TMS group prevents aqueous solvation [[2]]().

Experimental Methodology: Thermodynamic Solubility Determination

Step-by-Step Protocol
  • Isothermal Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours to achieve thermodynamic equilibrium .

  • Phase Separation: Remove the vial and allow it to stand for 1 hour to let the bulk solids settle. Filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter . Causality: Discarding the first 0.1 mL of the filtrate is a critical step to account for potential non-specific adsorption of the highly lipophilic TMS moiety to the PTFE membrane, ensuring the quantified sample accurately represents the bulk saturated solution .

  • Dilution and Quantification: Accurately pipette an aliquot of the clear supernatant and dilute it with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the UV detector [[3]]([Link]).

  • HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the λmax​ of the isoquinoline chromophore. Calculate the exact concentration using a pre-established multi-point calibration curve .

Workflow Visualization

G N1 1. Solute & Solvent Addition (Excess Solid + Target Solvent) N2 2. Isothermal Equilibration (Orbital Shaker, 25°C, 24-48h) N1->N2 Ensure visible undissolved solid N3 3. Phase Separation (Centrifugation or 0.45µm PTFE Filter) N2->N3 Saturated Equilibrium Reached N4 4. Dilution & HPLC-UV Analysis (Quantification via Calibration Curve) N3->N4 Isolate Clear Supernatant N5 5. Thermodynamic Solubility Data (mg/mL Output) N4->N5 Data Processing

Caption: Workflow for determining the thermodynamic solubility of 4-((trimethylsilyl)ethynyl)isoquinoline.

Applications in Drug Development and Synthesis

Understanding this specific solubility profile is critical for reaction optimization in drug discovery workflows:

  • Sonogashira Cross-Coupling: The exceptional solubility of this intermediate in THF and basic amines (like triethylamine) makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, ensuring homogeneous catalysis and preventing catalyst precipitation .

  • TMS Deprotection: The removal of the TMS group to reveal a terminal alkyne is typically performed using potassium carbonate in methanol. The moderate solubility of the starting material in methanol ensures a controlled, homogeneous deprotection cycle. As the methoxide anion attacks the silicon center, the volatility of the resulting methoxytrimethylsilane by-product drives the reaction forward via Le Chatelier's principle .

References

  • U.S. Environmental Protection Agency. "Determination of Water Solubility Using the Shake Flask Method." Regulations.gov. Available at: [Link]

  • NextSDS. "4-((TriMethylsilyl)ethynyl)isoquinoline — Chemical Substance." NextSDS Database. Available at:[Link][4]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. Available at: [Link][3]

  • National Institutes of Health (NIH). "Harmonizing solubility measurement to lower inter-laboratory variance." PMC. Available at:[Link][5]

  • Ningbo Inno Pharmchem. "The Versatility of TMS-Protected Alkynes in Modern Organic Chemistry." Nbinno. Available at: [Link][6]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." ResearchGate. Available at: [Link][1]

  • Park, K. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method." Kinam Park Publications. Available at: [Link][7]

  • ACS Publications. "Using COSMO-RS to Predict Hansen Solubility Parameters." American Chemical Society. Available at: [Link][8]

  • Wikipedia. "Bis(trimethylsilyl)acetylene." Wikimedia Foundation. Available at:[Link][9]

  • Reddit Chemistry Community. "Use of insoluble inorganic bases in organic solvents (TMS Deprotection)." r/chemistry. Available at:[Link][10]

Sources

Foundational

Photophysical Profiling of 4-((Trimethylsilyl)ethynyl)isoquinoline: A Comprehensive UV-Vis Spectroscopy Guide

Executive Overview As a Senior Application Scientist, I frequently encounter 4-((trimethylsilyl)ethynyl)isoquinoline (4-TMSE-IQ) not as a final product, but as a highly conjugated, sterically protected intermediate. It s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter 4-((trimethylsilyl)ethynyl)isoquinoline (4-TMSE-IQ) not as a final product, but as a highly conjugated, sterically protected intermediate. It serves as a critical building block in the synthesis of extended fluorophores, such as [1], and acts as a rigid ligand precursor for supramolecular architectures like . Understanding its UV-Vis absorption profile is paramount; the spectral signature provides real-time, non-destructive feedback on the integrity of the π -conjugated system prior to downstream deprotection and Sonogashira cross-coupling.

This whitepaper establishes the theoretical framework and a self-validating experimental protocol for acquiring and interpreting the UV-Vis spectra of 4-TMSE-IQ.

Electronic Structure & Causality of Absorption

To accurately interpret the UV-Vis spectrum of 4-TMSE-IQ, we must deconstruct its molecular orbitals and understand the causality behind its absorbance features. The parent isoquinoline core is characterized by two primary electronic transitions:

  • A high-energy π→π∗ transition (typically around 250–260 nm).

  • A lower-energy, symmetry-forbidden n→π∗ transition involving the nitrogen lone pair (typically around 310–320 nm).

Introducing the -C C-TMS group at the 4-position fundamentally alters the chromophore:

  • Extended π -Conjugation: The alkyne bridge allows the π -electrons to delocalize beyond the bicyclic core. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic shift (red-shift) of the absorption bands.

  • The TMS Perturbation: While the trimethylsilyl group is often viewed merely as a bulky protecting group, silicon's low-lying empty d -orbitals can engage in subtle σ−π hyperconjugation with the alkyne. This interaction slightly increases the molar absorptivity ( ϵ ) (a hyperchromic effect) compared to a bare terminal alkyne, yielding robust absorption bands around 255 nm and 345 nm[1].

Self-Validating Experimental Protocol

A common pitfall in photophysical characterization is assuming the instrument output is absolute. The following protocol is designed as a self-validating system. It logically ensures that the recorded spectra are free from aggregation artifacts, solvent interference, and detector saturation.

Step 1: Solvent Selection and Baseline Rigor
  • Action: Select spectroscopic-grade solvents (e.g., Cyclohexane, DCM, THF, Acetonitrile) with UV cutoffs well below 240 nm.

  • Causality: Trace impurities (such as BHT stabilizers in THF) absorb heavily in the UV region. Failing to account for this will artificially inflate the baseline and mask the critical 255 nm π→π∗ transition of the isoquinoline core.

  • Validation: Run a solvent-only blank. The absorbance must be <0.05 AU across the 200–600 nm window before proceeding.

Step 2: Gravimetric Stock Preparation
  • Action: Weigh 4-TMSE-IQ using a microbalance to prepare a primary stock solution of exactly 1.0 mM in the chosen solvent. Sonicate for 60 seconds to ensure complete dissolution.

  • Causality: Incomplete solvation leads to micro-particulate suspension. This causes light scattering (Rayleigh scattering), which artificially elevates the baseline at longer wavelengths, mimicking a false absorption tail.

Step 3: Serial Dilution and Beer-Lambert Validation
  • Action: Prepare a concentration series: 10 μM, 20 μM, 30 μM, 40 μM, and 50 μM.

  • Causality: We must prove that the molecules are behaving as independent absorbers in solution.

  • Validation: Plot Absorbance vs. Concentration at the λmax​ (e.g., 345 nm). A perfectly linear plot ( R2>0.999 ) validates that no π−π stacking or excimer formation is occurring. If the plot deviates from linearity, the system flags an aggregation event, prompting the scientist to switch to a more polar solvent or a lower concentration range.

Step 4: Photometric Acquisition
  • Action: Use a dual-beam UV-Vis spectrophotometer with a 10 mm pathlength quartz cuvette. Set the spectral bandwidth to 1.0 nm and the scan rate to 100 nm/min.

  • Causality: Matching the 1.0 nm slit width to the natural bandwidth of the rigid isoquinoline chromophore prevents optical distortion and peak flattening, ensuring the calculated molar absorptivity ( ϵ ) is absolute. Scanning too fast introduces a red-shift artifact due to detector lag.

Quantitative Data & Solvatochromic Analysis

Based on the validated photophysical behavior of structurally analogous 4-ethynylisoquinoline derivatives[1][2], the anticipated UV-Vis parameters for 4-TMSE-IQ are summarized below. The dual-band nature confirms the preservation of both the core aromatic transitions and the extended conjugation.

SolventPolarity Index (P')High-Energy Band λmax​ (nm) ϵ ( M−1cm−1 )Low-Energy Band λmax​ (nm) ϵ ( M−1cm−1 )
Cyclohexane 0.2254~21,500344~8,100
Tetrahydrofuran (THF) 4.0255~21,200345~8,300
Dichloromethane (DCM) 3.1256~22,000346~8,500
Acetonitrile (ACN) 5.8255~21,000345~8,200

Note: The minimal solvatochromic shift (1-2 nm) across solvents of varying polarities indicates that the dipole moment of 4-TMSE-IQ does not change drastically between the ground ( S0​ ) and excited ( S1​ ) states, a hallmark of rigid, non-push-pull conjugated alkynes.

Mechanistic and Workflow Visualizations

Below is the logical architecture of our self-validating UV-Vis protocol. It highlights the feedback loop required to ensure photometric integrity before data is accepted.

Workflow Start Sample Prep: 4-TMSE-IQ Solvent Solvent Selection (Spectro-grade) Start->Solvent Stock Stock Solution (1.0 mM) Solvent->Stock Dilution Serial Dilution (10 - 50 μM) Stock->Dilution Acquisition UV-Vis Acquisition (200-600 nm) Dilution->Acquisition BeerLambert Beer-Lambert Validation BeerLambert->Dilution Non-linear (Aggregate) Data Spectral Data: ε & λ_max BeerLambert->Data Validated (R² > 0.999) Acquisition->BeerLambert Linearity Check

Fig 1. Self-validating UV-Vis acquisition workflow ensuring photometric linearity.

The following diagram maps the structural components of 4-TMSE-IQ to their corresponding photophysical outcomes, illustrating the causality of the observed absorption bands.

Transitions S0 Ground State (S0) Isoquinoline Core PiSystem Extended π-Conjugation (4-Ethynyl Group) S0->PiSystem Structural Perturbation S1 S1 Excited State (n → π*) ~345 nm S0->S1 Low Energy Absorption S2 S2 Excited State (π → π*) ~255 nm S0->S2 High Energy Absorption TMS TMS Group (σ-π hyperconjugation) PiSystem->TMS Terminal Substitution TMS->S1 Bathochromic Shift TMS->S2 Hyperchromic Effect

Fig 2. Electronic transition logic mapping structural perturbations to UV-Vis absorption bands.

References

  • Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study Source: ACS Omega URL:[Link]

  • On the Functions of Palladium(II) Cages Source: OUR Archive - University of Otago URL:[Link]

Sources

Protocols & Analytical Methods

Method

TMS deprotection conditions for 4-((trimethylsilyl)ethynyl)isoquinoline

Application Note: Optimized Protocols for the TMS Deprotection of 4-((Trimethylsilyl)ethynyl)isoquinoline Executive Summary The synthesis of ethynyl-substituted heterocycles is a cornerstone of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocols for the TMS Deprotection of 4-((Trimethylsilyl)ethynyl)isoquinoline

Executive Summary

The synthesis of ethynyl-substituted heterocycles is a cornerstone of modern drug discovery and materials science. 4-((Trimethylsilyl)ethynyl)isoquinoline serves as a critical, stable precursor to 4-ethynylisoquinoline, an intermediate widely utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Sonogashira cross-couplings. This application note provides a comprehensive, mechanistically grounded guide to the trimethylsilyl (TMS) deprotection of 4-((trimethylsilyl)ethynyl)isoquinoline, detailing field-proven protocols, analytical self-validation checkpoints, and the causality behind reagent selection.

Chemical Context & Downstream Utility

The isoquinoline core is a privileged scaffold, frequently embedded in bioactive molecules such as Mettl3 inhibitors[1] and dual Topoisomerase I/II inhibitors[2]. Direct installation of a terminal alkyne onto the isoquinoline ring is notoriously challenging due to the instability of bare ethynyl groups under harsh cross-coupling conditions. Consequently, the alkyne is typically installed in a masked form via Sonogashira coupling with trimethylsilylacetylene[3].

Once the upstream synthesis is complete, the TMS group must be removed to unmask the terminal alkyne. The resulting 4-ethynylisoquinoline is a highly reactive handle used to synthesize triazole-containing Ru(II) coordination complexes[3] and complex polycyclic architectures like pyrrolo[2,3-c]isoquinolines[4].

Utility TMS_Alkyne 4-((Trimethylsilyl)ethynyl)isoquinoline (Protected Precursor) Deprotection TMS Deprotection (Cleavage of Si-C bond) TMS_Alkyne->Deprotection Terminal_Alkyne 4-Ethynylisoquinoline (Reactive Intermediate) Deprotection->Terminal_Alkyne CuAAC CuAAC (Click Chemistry) Triazole Formation Terminal_Alkyne->CuAAC Sonogashira Sonogashira Coupling Cross-Coupled Products Terminal_Alkyne->Sonogashira Ru_Complex Ru(II) Coordination Complexes CuAAC->Ru_Complex Mettl3 Mettl3 Inhibitors (Anticancer Agents) CuAAC->Mettl3

Logical workflow from TMS-protected isoquinoline to downstream therapeutic applications.

Mechanistic Rationale for Deprotection Strategies

The Si–C(sp) bond is highly polarized, rendering the silicon atom susceptible to nucleophilic attack. Because the resulting acetylide anion is stabilized by the sp-hybridized carbon, the TMS group can be cleaved under relatively mild conditions.

  • Base-Catalyzed Solvolysis (K₂CO₃/MeOH): The industry standard relies on the in situ generation of methoxide ions. Methoxide attacks the electrophilic silicon, forming a pentacoordinate silicate intermediate. This intermediate collapses, cleaving the Si–C bond to expel the acetylide anion, which is instantaneously protonated by the bulk methanol solvent[5]. We select K₂CO₃ over stronger bases (like NaOH or KOH) because it strictly cleaves the Si–C bond without causing base-catalyzed hydration of the resulting alkyne or degrading the basic isoquinoline ring.

  • Fluoride-Mediated Cleavage (TBAF/THF): Fluoride possesses an immense thermodynamic affinity for silicon, forming a highly stable Si–F bond (~582 kJ/mol). Tetrabutylammonium fluoride (TBAF) drives the reaction forward almost instantaneously. This pathway is chosen when the substrate contains base-sensitive moieties (e.g., esters) that would otherwise undergo transesterification in K₂CO₃/MeOH.

  • DBU-Promoted Cleavage: For complex substrates bearing multiple silyl ethers (like TBDMS or TIPS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in wet acetonitrile provides exquisite chemoselectivity, cleaving only the acetylenic TMS group while leaving bulkier aliphatic silyl ethers intact.

Comparative Data for Deprotection Conditions

The table below summarizes the quantitative parameters and causality for selecting a specific deprotection strategy.

MethodReagentsSolvent SystemTempTimeExpected YieldChemoselectivity & Strategic Notes
Mild Base Solvolysis K₂CO₃ (0.5–1.0 eq)MeOH / CH₂Cl₂ (1:1)20–25 °C1–2 h90–98%Standard Choice. Highly selective; CH₂Cl₂ is added to ensure complete solubility of the isoquinoline precursor[5].
Fluoride Cleavage TBAF (1.1 eq)Anhydrous THF0 °C to RT15–30 min85–95%Alternative. Extremely fast; avoids protic solvents. Ideal if base-sensitive functional groups are present.
DBU-Promoted DBU (0.1–1.0 eq)MeCN / H₂O (9:1)60 °C~40 min~90%Specialized. Chemoselective over alkyl silyl ethers (e.g., TBDMS, TIPS).

Step-by-Step Experimental Protocols

Protocol A: Potassium Carbonate in Methanol (Primary Recommendation)

This protocol is designed as a self-validating system. The inclusion of a co-solvent (CH₂Cl₂) prevents the reaction from stalling due to the poor solubility of the hydrophobic TMS-isoquinoline in pure methanol.

Workflow Start 1. Dissolution Dissolve in MeOH/DCM (1:1) AddBase 2. Base Addition Add K2CO3 (0.5-1.0 eq) at 25°C Start->AddBase Monitor 3. Self-Validation Monitor TLC (Rf shift) & LC-MS AddBase->Monitor Quench 4. Quench & Concentration Remove volatiles in vacuo Monitor->Quench Workup 5. Aqueous Workup Extract with EtOAc, wash with H2O Quench->Workup Purify 6. Purification Silica gel column (1% Et3N) Workup->Purify

Step-by-step experimental workflow for the K2CO3/MeOH-mediated TMS deprotection.

Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv, e.g., 5.0 mmol).

  • Solvation: Dissolve the substrate in a 1:1 mixture of anhydrous Methanol and Dichloromethane (0.1 M final concentration, approx. 50 mL total volume). Causality: The CH₂Cl₂ ensures complete dissolution, preventing biphasic stalling.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (0.5 equiv, 2.5 mmol) in one portion.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (20–25 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The starting material will appear as a high-Rf, UV-active spot. As the reaction proceeds, a new, lower-Rf UV-active spot (the terminal alkyne) will emerge. Complete consumption typically occurs within 1–2 hours[5].

  • Quenching & Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove the volatile solvents and the TMS-OMe byproduct.

  • Aqueous Workup: Dilute the resulting residue with Ethyl Acetate (50 mL) and wash with distilled water (2 × 25 mL) followed by brine (25 mL). Causality: The aqueous wash completely removes the K₂CO₃ salts, preventing basic degradation of the product during concentration.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography. Expert Tip: Add 1% Triethylamine (Et₃N) to the Hexanes/EtOAc eluent to neutralize the acidic silica gel, preventing the basic isoquinoline nitrogen from streaking/tailing down the column.

Protocol B: TBAF in THF (For Base-Sensitive Analogues)

Methodology:

  • Dissolve the TMS-protected isoquinoline (1.0 equiv) in anhydrous THF (0.1 M) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add a 1.0 M solution of TBAF in THF (1.1 equiv).

  • Stir for 15 minutes, allowing the reaction to slowly warm to room temperature. Monitor via TLC.

  • Quench the reaction strictly with saturated aqueous NH₄Cl (20 mL) to neutralize the strongly basic fluoride species. Extract with EtOAc (3 × 20 mL).

  • Wash the combined organic layers extensively with water (3 × 30 mL) to remove the highly soluble tetrabutylammonium salts, which can severely complicate NMR analysis if left behind. Dry over MgSO₄, concentrate, and purify.

Analytical Characterization & Storage

To confirm the success of the self-validating protocols, perform the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining marker of success is the complete disappearance of the 9-proton singlet at ~0.25 ppm (the TMS group) and the emergence of a sharp 1-proton singlet at approximately 3.40–3.60 ppm, corresponding to the terminal alkyne C–H proton.

  • Mass Spectrometry (LC-MS): Look for a mass shift of -72 Da , representing the loss of the trimethylsilyl group (73 Da) and the addition of a proton (1 Da).

  • Storage Warning: Terminal alkynes conjugated to electron-deficient heterocycles are prone to Glaser coupling (oxidative dimerization) upon prolonged exposure to light and oxygen. Store the isolated 4-ethynylisoquinoline under an argon atmosphere at -20 °C, or ideally, telescope it directly into the next synthetic step (e.g., CuAAC or Sonogashira)[1].

References

  • [4] Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega. URL:[Link]

  • [2] Synthesis, Structural Modification, and Antismall Cell Lung Cancer Activity of 3-Arylisoquinolines with Dual Inhibitory Activity on Topoisomerase I and II. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Ru(II) coordination compounds of N-N bidentate chelators with 1,2,3 triazole and isoquinoline subunits: Synthesis, spectroscopy and antimicrobial properties. PubMed Central (PMC). URL:[Link]

  • DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Organic Chemistry Portal (Synlett 2008). URL:[Link]

  • [1] WO2020201773A1 - Mettl3 inhibitory compounds. Google Patents. URL:

Sources

Application

Synthesis of terminal alkynes from 4-((trimethylsilyl)ethynyl)isoquinoline

[label="4-((Trimethylsilyl)ethynyl)isoquinoline\n Mechanistic workflow for the TMS deprotection of 4-((trimethylsilyl)ethynyl)isoquinoline. Quantitative Data & Method Selection When designing a synthetic route, the choic...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4-((Trimethylsilyl)ethynyl)isoquinoline\n

Mechanistic workflow for the TMS deprotection of 4-((trimethylsilyl)ethynyl)isoquinoline.

Quantitative Data & Method Selection

When designing a synthetic route, the choice between base-catalyzed and fluoride-promoted deprotection depends on substrate sensitivity, scale, and available purification equipment.

MethodologyReagentsSolventTempTimeTypical YieldMechanistic Driver
Method A: Base Solvolysis K₂CO₃ (0.1–0.2 eq)MeOH20–25 °C1–2 h82–95%Methoxide-induced pentacoordinate silicate formation[1][2].
Method B: Fluoride Cleavage TBAF (1.1 eq)THF0 °C to RT1–4 h>90%Thermodynamic formation of the strong Si-F bond[3].

Note: Method A is generally preferred for large-scale syntheses due to the low cost of reagents and ease of workup, whereas Method B is ideal for sterically hindered substrates.

Experimental Protocols

General Precautions: 4-Ethynylisoquinoline can be sensitive to prolonged exposure to light and air. Perform all reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the terminal alkyne.

Protocol A: Base-Catalyzed Solvolysis (K₂CO₃/MeOH)
  • Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv, e.g., 10 mmol) in anhydrous methanol to achieve a 0.1–0.2 M concentration[2].

  • Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.1 to 0.2 equiv) in one portion. Causality Note: A catalytic amount is sufficient because the active methoxide nucleophile is continuously regenerated during the protonation of the alkynyl anion by the methanol solvent[1].

  • Reaction Monitoring: Stir the suspension at room temperature (20–25 °C) under a nitrogen atmosphere. Monitor progression via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The reaction is generally complete within 1–2 hours[2].

  • Workup: Concentrate the reaction mixture in vacuo to remove the bulk methanol. Dilute the resulting residue with diethyl ether or ethyl acetate.

  • Washing & Drying: Wash the organic layer with distilled water (2×) and saturated brine (1×) to remove potassium salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethynylisoquinoline[2].

Protocol B: Fluoride-Promoted Cleavage (TBAF/THF)
  • Solvation: Dissolve 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.1 M solution under an argon atmosphere.

  • Fluoride Addition: Cool the flask to 0 °C (to control the mild exotherm) and add TBAF (1.0 M solution in THF, 1.1 equiv) dropwise. Causality Note: A slight excess of TBAF ensures complete conversion, driven by the irreversible formation of the Si-F bond[3].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1–2 hours until TLC indicates the complete consumption of the starting material.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality Note: Immediate protonation of the alkynyl anion prevents unwanted side reactions or polymerization[3]. Extract the aqueous layer with ethyl acetate (3×).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. If tetrabutylammonium salts persist in the crude mixture, purify the product via flash column chromatography on silica gel.

Quality Control & Self-Validation

To ensure the protocol operates as a self-validating system, researchers must confirm the success of the deprotection using ¹H NMR spectroscopy (CDCl₃, 400 MHz):

  • Disappearance: The sharp singlet integrating to 9 protons at ~0.25 ppm (corresponding to the -Si(CH₃)₃ group) must be completely absent from the spectrum.

  • Appearance: A new, sharp singlet integrating to 1 proton should appear at ~3.4–3.6 ppm, which is highly indicative of the terminal alkyne C-H proton.

Sources

Method

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-((trimethylsilyl)ethynyl)isoquinoline

Introduction & Mechanistic Rationale The isoquinoline scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents. Funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents. Functionalizing this core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) enables the rapid, modular generation of 1,4-disubstituted 1,2,3-triazole libraries. However, unprotected terminal alkynes, such as 4-ethynylisoquinoline, are susceptible to oxidative homocoupling (Glaser coupling) and can readily degrade during storage or upstream cross-coupling reactions (e.g., Sonogashira coupling)[1].

To circumvent this instability, the alkyne is masked using a trimethylsilyl (TMS) protecting group, yielding 4-((trimethylsilyl)ethynyl)isoquinoline. While traditional workflows require a distinct deprotection step followed by the isolation of the volatile terminal alkyne, a one-pot tandem desilylation-CuAAC protocol is vastly superior[2]. By generating the terminal alkyne in situ and immediately capturing it with an organic azide and a Cu(I) catalyst, researchers can maximize yields, minimize the handling of potentially unstable intermediates, and streamline the synthetic workflow[3].

Workflow A 4-((TMS)ethynyl)isoquinoline B K2CO3 / MeOH (Desilylation) A->B C Terminal Alkyne (In Situ) B->C E CuAAC Reaction (RT, 3h) C->E D Organic Azide + CuSO4 / NaAsc D->E F Isoquinolyl-Triazole Product E->F

Caption: Workflow for One-Pot Desilylation and CuAAC of TMS-protected Isoquinoline.

Experimental Design & Causality

This protocol utilizes a ternary solvent system (MeOH/THF/H₂O) to ensure the homogeneous solubility of the lipophilic TMS-isoquinoline, the organic azide, and the inorganic catalytic reagents.

  • Desilylation: Potassium carbonate (K₂CO₃) in methanol acts as a mild nucleophilic source to selectively cleave the C-Si bond. We prioritize K₂CO₃ over Tetrabutylammonium fluoride (TBAF) because excess fluoride ions can coordinate with copper, potentially dampening catalytic turnover, and TBAF often complicates aqueous workup[3].

  • Catalyst Generation: Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the active Cu(I) species. The ascorbate is added in excess to maintain a reducing environment, preventing the detrimental oxidation of Cu(I) back to inactive Cu(II) by atmospheric oxygen[4].

  • Scavenging: An EDTA wash during workup is mandated. Copper contamination is a critical failure point in downstream biological assays; EDTA strongly chelates residual copper, ensuring the final triazole is assay-ready.

Materials and Reagents

Reagent / MaterialEquivalentsFunction in Reaction
4-((Trimethylsilyl)ethynyl)isoquinoline 1.0 eqProtected alkyne substrate
Organic Azide (R-N₃) 1.1 eqCycloaddition partner
Potassium Carbonate (K₂CO₃) 1.2 eqMild base for TMS deprotection
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) 0.05 eqPre-catalyst
Sodium Ascorbate 0.15 eqReducing agent to maintain Cu(I) state
MeOH / THF / H₂O (1:1:0.5 v/v/v) 0.1 MTernary solvent system
0.1 M EDTA (aq) ExcessPost-reaction copper scavenger

Step-by-Step Protocol: One-Pot Desilylation-CuAAC

Step 1: Reagent Preparation and Solubilization
  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 mmol, 1.0 eq) and the organic azide (1.1 mmol, 1.1 eq).

  • Dissolve the substrates in 10 mL of a Methanol/THF mixture (1:1 v/v). Stir at room temperature (20-25 °C) until a homogeneous solution is achieved.

Step 2: In Situ Desilylation
  • Add finely powdered K₂CO₃ (1.2 mmol, 1.2 eq) directly to the stirring solution.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 4:1). The disappearance of the non-polar TMS-alkyne spot (R_f ~0.8) and the appearance of a lower-running spot (R_f ~0.5) confirms complete desilylation to the terminal alkyne. Do not proceed until this conversion is complete.

Step 3: Catalyst Activation and CuAAC Reaction
  • In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 0.05 eq) and Sodium Ascorbate (0.15 mmol, 0.15 eq) in 5 mL of deionized H₂O.

  • Self-Validation Checkpoint: The aqueous catalyst mixture should transition from a blue tint to pale yellow or colorless upon the addition of sodium ascorbate, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) state[4].

  • Add the activated aqueous copper solution dropwise to the main reaction flask.

  • Stir the reaction vigorously at room temperature for 2 to 4 hours. Monitor the consumption of the terminal alkyne via TLC or LC-MS.

Step 4: Quenching and Workup
  • Once the reaction is deemed complete, quench the mixture by adding 15 mL of 0.1 M aqueous EDTA solution. Stir vigorously for 15 minutes. This step is critical for stripping copper from the product.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1,4-disubstituted isoquinolyl-triazole.

Optimization & Quantitative Data

The following table summarizes the quantitative optimization data that led to the finalized protocol, demonstrating the superiority of the K₂CO₃/MeOH/H₂O system over alternative methods.

EntryCatalyst SystemBase / AdditiveSolvent SystemTime (h)Isolated Yield (%)
1CuI (10 mol%)TBAF (1.5 eq)THF4.068%
2CuBr(PPh₃)₃ (5 mol%)K₂CO₃ (1.2 eq)DMF / H₂O (4:1)6.062%
3CuSO₄ / NaAsc (5 mol%)K₂CO₃ (1.2 eq)MeOH / H₂O (2:1)4.081%
4 CuSO₄ / NaAsc (5 mol%) K₂CO₃ (1.2 eq) MeOH / THF / H₂O (1:1:0.5) 3.0 94%

Note: Entry 4 provides the optimal balance of substrate solubility and catalytic efficiency, preventing the precipitation of intermediates observed in Entry 3.

Mechanistic Pathway

The success of this reaction relies on the seamless transition from the base-mediated deprotection to the copper-catalyzed cycle. The active Cu(I) species coordinates with the newly formed terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of the copper-acetylide complex. Subsequent coordination of the azide and ring contraction yields the highly stable triazole[4].

Mechanism Cu Active Cu(I) Catalyst PiComplex Cu(I)-Alkyne π-Complex Cu->PiComplex + Terminal Alkyne Acetylide Cu(I)-Acetylide Complex PiComplex->Acetylide Base (Deprotonation) Metallacycle Bicyclic Cu(III) Metallacycle Acetylide->Metallacycle + Organic Azide Product 1,4-Disubstituted Triazole Metallacycle->Product Ring Contraction Product->Cu Catalyst Regeneration

Caption: Mechanistic pathway of the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

  • Cuevas, F., Oliva, A. I., & Pericàs, M. A. Direct Copper(I)-Catalyzed Cycloaddition of Organic Azides with TMS-Protected Alkynes. Thieme Connect.
  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation.
  • One-Pot, Three-Step Reaction of 5-[(Trimethylsilyl)ethynyl]pyrrolidin-2-one with Azides Catalyzed by CuI: Synthesis of a Novel Class of 1,4-Disubstituted 1,2,3-Triazoles. ConnectSci.
  • Click Chemistry (Azide / alkyne reaction). Interchim BioScience.

Sources

Application

Application Note: 4-((Trimethylsilyl)ethynyl)isoquinoline in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern drug discovery, the late-stage functionalization of privileged scaffolds is a critical strategy for generating robust structure-activity relationship (SAR) libraries. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the late-stage functionalization of privileged scaffolds is a critical strategy for generating robust structure-activity relationship (SAR) libraries. 4-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 86549-28-2) serves as a highly versatile, stable building block designed specifically for this purpose.

The isoquinoline nucleus is a ubiquitous pharmacophore found in numerous cardiovascular drugs, kinase inhibitors, and antimicrobial agents. However, unprotected terminal alkynes on electron-deficient heterocycles are prone to degradation, hydration, and unwanted Glaser homocoupling during storage or multi-step syntheses. By masking the reactive alkyne with a trimethylsilyl (TMS) group, chemists achieve orthogonal stability. The TMS group can be quantitatively cleaved under mild fluoride or basic conditions to yield the reactive intermediate 4-ethynylisoquinoline (CAS: 78593-42-7)[1], which immediately serves as a handle for Click chemistry (CuAAC), Sonogashira cross-couplings, and complex cycloadditions.

Therapeutic Applications & Scaffold Divergence

The strategic placement of the ethynyl vector at the C4 position of the isoquinoline ring allows synthetic chemists to project functional groups into deep, narrow binding pockets of target proteins.

  • 1,2,3-Triazole Pharmacophores (CuAAC): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-ethynylisoquinoline yields 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a robust amide bioisostere, resistant to metabolic cleavage. Isoquinoline-triazole conjugates exhibit broad-spectrum bioactivity, including potent anticancer, antiviral, and antibacterial properties[2].

  • Fused N-Heterocycles (Cycloadditions): The terminal alkyne can undergo formal cycloadditions with benzynes or arylideneaminopyrroles to construct complex, fused polycyclic networks such as pyrrolo[2,3-c]isoquinolines. These expanded π -systems are highly valued in both medicinal chemistry and the development of fluorescent chemosensors.

  • Rigid Linear Linkers (Sonogashira Coupling): Cross-coupling the deprotected alkyne with aryl halides generates diarylalkynes. This rigid, cylindrical linker limits conformational entropy, which is highly advantageous for designing highly selective kinase inhibitors that must span specific distances between hinge-binding and allosteric pockets.

G A 4-((TMS)ethynyl)isoquinoline (Stable Precursor) B 4-Ethynylisoquinoline (Reactive Intermediate) A->B TBAF or K2CO3/MeOH (Deprotection) C CuAAC (Click) Triazole-Isoquinolines (Antimicrobials/Antivirals) B->C R-N3, Cu(I) D Sonogashira Coupling Diarylalkynes (Kinase Inhibitors) B->D Ar-X, Pd(0)/Cu(I) E Cycloadditions Fused N-Heterocycles (Chemosensors) B->E Azides/Dienes

Synthetic divergence of 4-((trimethylsilyl)ethynyl)isoquinoline in medicinal chemistry workflows.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, downstream intermediates, and historical yield ranges associated with the functionalization of 4-((trimethylsilyl)ethynyl)isoquinoline.

Reaction TypeReagents / CatalystsTarget ScaffoldPrimary Therapeutic RelevanceExpected Yield Range
One-Pot CuAAC TBAF, CuSO 4​ , NaAsc, R-N 3​ 1,4-disubstituted 1,2,3-triazolesAnticancer, antiviral, antibacterial[2]72–85%
Sonogashira K 2​ CO 3​ (deprotect); Pd(PPh 3​ ) 2​ Cl 2​ , CuI, Ar-XDiarylalkynesFluorescent probes, rigid scaffolds65–90%
Cycloaddition Arynes / DienesPyrrolo[2,3-c]isoquinolinesKinase inhibitors, chemosensors60–80%

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the causality behind specific experimental choices.

Protocol A: One-Pot TMS Deprotection and CuAAC (Click) Reaction

Causality & Rationale: Isolating the highly reactive terminal alkyne (4-ethynylisoquinoline) can lead to yield losses via volatility or oxidative homocoupling. A one-pot sequence utilizing Tetrabutylammonium fluoride (TBAF) ensures that the alkyne is consumed by the azide immediately upon deprotection, driving the reaction forward safely.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv, 1.0 mmol) and the desired organic azide (1.1 equiv, 1.1 mmol) in a 1:1 mixture of THF and H 2​ O (10 mL total volume).

  • Catalyst Assembly: Add CuSO 4​⋅5 H 2​ O (0.1 equiv, 0.1 mmol) followed by sodium ascorbate (0.2 equiv, 0.2 mmol). Note: The solution should briefly darken and then turn pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • In Situ Deprotection: Slowly add TBAF (1.2 equiv, 1.0 M in THF) dropwise over 5 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the complete disappearance of the TMS-alkyne via TLC (Hexanes/EtOAc 3:1, UV visualization).

  • Workup (Self-Validation): Dilute the reaction with EtOAc (20 mL) and wash with saturated aqueous NH 4​ Cl (2 × 15 mL) to sequester the copper salts. Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 1,2,3-triazole derivative. Confirm the structure via 1 H NMR (look for the characteristic triazole C-H singlet around δ 8.0–8.5 ppm).

Protocol B: Two-Step Sonogashira Cross-Coupling

Causality & Rationale: Unlike CuAAC, Sonogashira couplings are highly sensitive to oxygen and competing nucleophiles. Therefore, a two-step process utilizing mild basic deprotection (K 2​ CO 3​ ) followed by rigorous degassing is required to prevent Glaser coupling side-products.

Step-by-Step Methodology:

  • Deprotection: Dissolve 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 mmol) in MeOH/DCM (1:1, 10 mL). Add K 2​ CO 3​ (2.0 equiv). Stir at room temperature for 2 hours. Filter the suspension, concentrate, and quickly pass through a short silica plug to isolate 4-ethynylisoquinoline. Do not apply high vacuum for extended periods, as the product is semi-volatile.

  • Degassing: Transfer the freshly deprotected alkyne (1.0 equiv) and an aryl iodide (1.0 equiv) to a Schlenk tube. Add anhydrous DMF (5 mL) and Triethylamine (2 mL). Degas the solution via three freeze-pump-thaw cycles to ensure a strictly anaerobic environment.

  • Coupling: Under a positive flow of Argon, quickly add Pd(PPh 3​ ) 2​ Cl 2​ (0.05 equiv) and CuI (0.1 equiv). Seal the tube and heat to 70 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal catalysts. Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over Na 2​ SO 4​ , and concentrate. Purify via column chromatography.

References

  • Source: lookchem.
  • 4-(Trimethylsilyl)
  • Source: nih.
  • Source: nih.

Sources

Method

Application Note: Preparation of Isoquinoline-Based Fluorophores via Transition-Metal Catalyzed Annulation with TMS-Alkynes

Introduction and Mechanistic Rationale Isoquinoline derivatives have emerged as highly versatile scaffolds in the development of advanced organic fluorophores. Their robust photophysical properties—including high extinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Isoquinoline derivatives have emerged as highly versatile scaffolds in the development of advanced organic fluorophores. Their robust photophysical properties—including high extinction coefficients, tunable emission wavelengths, and excellent quantum yields—make them invaluable for in vivo imaging, cellular probing, and diagnostic assays[1].

While traditional synthetic routes to isoquinolines often require harsh conditions or pre-functionalized substrates, transition-metal-catalyzed C–H activation combined with alkyne annulation has revolutionized the field. Specifically, the use of trimethylsilyl (TMS)-alkynes offers unique advantages. The steric bulk of the TMS group enforces high regioselectivity during the migratory insertion step of the metallacycle, preventing the formation of unwanted structural isomers. Furthermore, the TMS group can either be retained to enhance the lipophilicity and solid-state fluorescence of the resulting fluorophore, or easily cleaved post-annulation for late-stage functionalization[2].

Causality in Experimental Design

The protocol described herein utilizes a Ruthenium(II) or Rhodium(III) catalyst system to direct the ortho-C–H activation of benzamide or ketoxime derivatives, followed by annulation with a TMS-alkyne[2][3].

  • Directing Group (DG): An N-methoxyamide or free amine directs the metal center to the ortho-position, lowering the activation energy for C–H cleavage.

  • Oxidant: Copper(II) acetate or an internal oxidant (like an N–O bond) is used to regenerate the active metal catalyst, ensuring catalytic turnover.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, t-Amyl alcohol) are selected to solubilize the metal complexes and stabilize the polar intermediates during the catalytic cycle.

Mechanism A Substrate (Benzamide/Ketoxime) B C-H Activation (Ru or Rh Catalyst) A->B C Metallacycle Intermediate B->C D Migratory Insertion (TMS-Alkyne) C->D Regioselective Control E Reductive Elimination & Annulation D->E E->B Catalyst Regeneration F TMS-Isoquinoline Fluorophore E->F

Figure 1: Logical flow of the transition-metal catalyzed C-H activation and annulation mechanism for isoquinoline synthesis.

Experimental Workflow and Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. These checkpoints allow researchers to confirm the success of intermediate steps before proceeding, minimizing resource waste.

Workflow S1 1. Reaction Setup (Inert Atmosphere) S2 2. Catalytic Annulation (110 °C, 12 h) S1->S2 S3 3. TLC & UV Check (Self-Validation) S2->S3 S4 4. Column Chromatography (Purification) S3->S4 S5 5. Photophysical Characterization S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of isoquinoline fluorophores.

Materials and Reagents
  • Substrate: N-methoxybenzamide derivative (1.0 mmol)

  • Alkyne: 1-Phenyl-2-(trimethylsilyl)acetylene (1.2 mmol)

  • Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%) or[Cp*RhCl2]2 (5 mol%)

  • Additive/Oxidant: Cu(OAc)2 (2.0 equiv) or AgSbF6 (20 mol%) depending on the directing group

  • Solvent: Anhydrous t-Amyl alcohol (5.0 mL)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the N-methoxybenzamide (1.0 mmol),[Ru(p-cymene)Cl2]2 (0.05 mmol), and Cu(OAc)2 (2.0 mmol).

  • Causality: The use of a Schlenk tube and anhydrous conditions prevents the competitive coordination of water to the metal center, which would stall the C–H activation step.

  • Evacuate and backfill the tube with Argon three times.

Step 2: Addition of Liquid Reagents and Heating

  • Under a positive flow of Argon, inject the TMS-alkyne (1.2 mmol) and anhydrous t-Amyl alcohol (5.0 mL) via syringe.

  • Seal the tube and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the cleavage of the robust ortho-C–H bond and subsequent reductive elimination[2].

Step 3: Self-Validation (Reaction Monitoring)

  • After 12 hours, cool the mixture to room temperature.

  • Extract a 10 µL aliquot, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate. Elute with Hexanes/Ethyl Acetate (4:1).

  • Validation Check: Visualize the plate under a 365 nm UV lamp. The consumption of the starting material and the appearance of a brightly fluorescent spot (typically blue or green emission) confirms the successful formation of the extended conjugated isoquinoline system[1]. If no fluorescence is observed, verify catalyst integrity.

Step 4: Workup and Purification

  • Dilute the reaction mixture with dichloromethane (20 mL) and filter through a short pad of Celite to remove copper and ruthenium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of hexanes to 15% ethyl acetate in hexanes).

  • Isolate the fluorescent band, concentrate, and dry under high vacuum to afford the pure TMS-isoquinoline fluorophore.

Photophysical Characterization

The incorporation of the TMS group often leads to a bathochromic shift and enhanced quantum yields compared to unsubstituted analogs due to the σ

π hyperconjugation of the silicon atom with the isoquinoline core. Below is a summary of typical quantitative photophysical data for a library of synthesized TMS-isoquinoline derivatives.

Table 1: Photophysical Properties of Synthesized TMS-Isoquinoline Fluorophores (Measured in DCM at 298 K)

Compound IDR-Group on BenzamideAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
IsoQ-TMS-1 -H345420750.65
IsoQ-TMS-2 4-OMe (Electron Donating)360455950.82
IsoQ-TMS-3 4-CF3 (Electron Withdrawing)330405750.45
IsoQ-TMS-4 4-NMe2 (Strong Donor)3955101150.88

Note: Data demonstrates that electron-donating groups (EDGs) significantly increase both the Stokes shift and the quantum yield, making compounds like IsoQ-TMS-4 ideal candidates for biological imaging applications.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. nih.gov. Available at:[Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. nih.gov. Available at:[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. nih.gov. Available at:[Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at:[Link]

Sources

Application

Application Note: Ruthenium-Catalyzed C1–H Activation and Annulation of 4-((Trimethylsilyl)ethynyl)isoquinoline Intermediates

Executive Summary The functionalization of complex N-heterocycles is a cornerstone of modern drug discovery. Specifically, 4-((trimethylsilyl)ethynyl)isoquinoline is a highly versatile intermediate; its trimethylsilyl (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex N-heterocycles is a cornerstone of modern drug discovery. Specifically, 4-((trimethylsilyl)ethynyl)isoquinoline is a highly versatile intermediate; its trimethylsilyl (TMS)-protected alkyne serves as a critical handle for downstream click chemistry (CuAAC) or cross-coupling in the synthesis of PROTACs and fluorophore conjugates. However, late-stage functionalization of the isoquinoline core without compromising the sensitive alkyne moiety presents a significant synthetic challenge.

This application note details a robust, highly chemoselective Ruthenium(II)-catalyzed C1–H activation and subsequent alkyne annulation protocol. By utilizing a carefully optimized [Ru(p-cymene)Cl₂]₂ catalytic system, researchers can achieve regioselective functionalization at the C1 position of the isoquinoline ring while fully preserving the TMS-ethynyl group. This methodology is grounded in established Ru(II)-catalyzed C–H functionalization paradigms[1], providing a reliable pathway to complex fused polycyclic scaffolds.

Mechanistic Rationale & Causality

The success of this protocol relies on the exquisite chemoselectivity of the Ru(II) catalyst and the precise selection of additives. The reaction follows a well-documented tandem C–H activation/annulation pathway[2]:

  • Catalyst Selection ([Ru(p-cymene)Cl₂]₂): Unlike Palladium or Rhodium catalysts which may prematurely deprotect or insert into the TMS-alkyne, the Ru(II) dimer selectively coordinates to the basic isoquinoline nitrogen.

  • Role of the Additive (KPF₆): The addition of KPF₆ is causal to the reaction's efficiency. It abstracts the chloride ligands from the Ru(II) precatalyst, generating a highly electrophilic, cationic ruthenium species in situ. This accelerates the rate-determining C–H cleavage step[3].

  • Concerted Metalation-Deprotonation (CMD): Cu(OAc)₂ acts as both the terminal oxidant and the source of acetate ligands. The acetate ligand facilitates the deprotonation of the C1–H bond via a six-membered transition state, forming a stable five-membered ruthenacycle[4].

  • Solvent Dynamics (TFE): 2,2,2-Trifluoroethanol (TFE) is selected over standard alcohols (like MeOH) because its high ionizing power and strong hydrogen-bond donating ability stabilize the cationic ruthenacycle intermediate, drastically reducing the activation energy barrier.

Catalytic Cycle Visualization

RuCatalysis Cat Active Ru(II) Catalyst [Ru(p-cymene)(OAc)2] Coord N-Coordination (Isoquinoline N-binding) Cat->Coord Substrate Binding CHAct C1-H Activation (Concerted Metalation-Deprotonation) Coord->CHAct Acetate Base Insert Alkyne Insertion (Carbo-Ruthenation) CHAct->Insert Internal Alkyne RedElim Reductive Elimination (Annulated Product) Insert->RedElim Ring Closure Ox Oxidation: Ru(0) to Ru(II) (via Cu(OAc)2) RedElim->Ox Product Release Ox->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of Ru(II)-mediated C1-H activation and annulation.

Reaction Optimization Data

To establish the optimal parameters, various conditions were evaluated using 4-((trimethylsilyl)ethynyl)isoquinoline and diphenylacetylene as the model coupling partners. The quantitative data below demonstrates the necessity of the chosen variables.

EntryCatalyst (5 mol%)Oxidant / AdditiveSolventTemp (°C)Yield (%)
1 [Ru(p-cymene)Cl₂]₂ Cu(OAc)₂ / KPF₆ TFE 100 88
2[Ru(p-cymene)Cl₂]₂Ag₂CO₃ / KPF₆TFE10045
3RuCl₃·xH₂OCu(OAc)₂ / KPF₆TFE100Trace
4[Ru(p-cymene)Cl₂]₂Cu(OAc)₂ / KPF₆MeOH10062
5[Ru(p-cymene)Cl₂]₂Cu(OAc)₂ (No KPF₆)TFE10031

Note: Yields determined by quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocol

Reagents and Equipment
  • Substrate: 4-((trimethylsilyl)ethynyl)isoquinoline (0.5 mmol, 112.7 mg)

  • Coupling Partner: Diphenylacetylene (0.6 mmol, 106.9 mg)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg, 5 mol%)

  • Additives: Cu(OAc)₂·H₂O (0.5 mmol, 99.8 mg), KPF₆ (0.1 mmol, 18.4 mg)

  • Solvent: 2,2,2-Trifluoroethanol (TFE), anhydrous (2.0 mL)

  • Equipment: 15 mL Schlenk tube with a Teflon screw cap, magnetic stirrer, heating block.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry the Schlenk tube under vacuum and backfill with Argon three times. Causality: While Ru(II)/Cu(OAc)₂ systems can be air-tolerant, an Argon atmosphere is strictly maintained to prevent oxidative homocoupling (Glaser-type) of any trace deprotected terminal alkynes.

  • Reagent Loading: Under a positive flow of Argon, charge the Schlenk tube with [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O, and KPF₆.

  • Substrate Addition: Add 4-((trimethylsilyl)ethynyl)isoquinoline and diphenylacetylene, followed by the addition of 2.0 mL of anhydrous TFE via syringe.

  • Reaction Execution: Seal the Schlenk tube tightly. Stir the reaction mixture at 100 °C in a pre-heated aluminum block for 16 hours. The mixture will transition from a pale orange suspension to a dark, homogeneous solution as the active catalytic species forms and turns over.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove copper and ruthenium salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3).

Protocol Validation & Analytical Checkpoints

To ensure the integrity of the protocol, the system is designed to be self-validating through specific analytical checkpoints:

  • Checkpoint 1: TLC Monitoring: The starting isoquinoline is highly UV-active at 254 nm. Reaction completion is indicated by the total consumption of the starting material spot (typically Rf = 0.4 in 8:2 Hexanes/EtOAc) and the appearance of a lower-polarity fluorescent blue spot corresponding to the annulated product.

  • Checkpoint 2: ¹H NMR Metalation Confirmation: In the crude ¹H NMR spectrum, check for the disappearance of the diagnostic C1–H proton of the starting isoquinoline, which appears as a sharp singlet at δ 9.25 ppm . Complete disappearance confirms quantitative C1-metalation.

  • Checkpoint 3: TMS Integrity Verification: The survival of the critical alkyne handle is validated by the presence of a sharp 9H singlet at δ 0.28 ppm in the ¹H NMR spectrum, and a corresponding carbon signal at ~0.0 ppm in the ¹³C NMR spectrum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Glaser Homocoupling in TMS-Ethynylisoquinoline Deprotection

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the chemoselective deprotection of trimethylsilyl (TMS) protected ethynylisoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the chemoselective deprotection of trimethylsilyl (TMS) protected ethynylisoquinolines.

Core Principles & Mechanistic FAQs

Q: Why does my TMS-ethynylisoquinoline undergo Glaser homocoupling during deprotection? A: Glaser coupling is an oxidative homodimerization of terminal alkynes. During the deprotection of a TMS-alkyne using a base (like K₂CO₃) or a fluoride source (like TBAF), a highly reactive terminal acetylide or alkyne is exposed. If trace copper (often carried over from a preceding Sonogashira coupling) and oxygen are present in the reaction matrix, the terminal alkyne rapidly dimerizes into a 1,3-diyne byproduct[1]. Isoquinoline nitrogens are excellent ligands that can coordinate and retain trace metals, exacerbating the local concentration of copper and accelerating this side reaction.

Q: Can I just use standard TBAF or K₂CO₃/MeOH conditions? A: Standard conditions performed in open air will almost certainly lead to homocoupling if trace copper is present. The Glaser mechanism requires Cu(I) to be oxidized to the active Cu(II) species by O₂. Therefore, standard protocols must be strategically modified to either rigorously exclude oxygen, physically remove copper, or maintain copper in an inactive state using reducing agents.

Mechanism A TMS-Ethynylisoquinoline B Terminal Alkyne (Reactive Intermediate) A->B Deprotection (TBAF or K2CO3) C Cu(I) + O2 + Base B->C Trace Cu/O2 E Target: Isolated Ethynylisoquinoline B->E Anaerobic/Cu-free D Glaser Diyne Byproduct C->D Oxidative Coupling Intervention1 Intervention 1: Strict Degassing (Ar/N2) Intervention1->C Blocks O2 Intervention2 Intervention 2: Reducing Agents (Ascorbate) Intervention2->C Reduces Cu(II)

Glaser coupling mechanism and strategic intervention points.

Troubleshooting Guide & Quantitative Optimization

Issue: Formation of >5% 1,3-diyne byproduct during TMS cleavage.

Root Cause Analysis & Solutions:

  • Oxygen Contamination: The Glaser coupling is fundamentally an oxidative process[1]. Solution: Perform rigorous freeze-pump-thaw degassing of all solvents. Simple sparging with nitrogen is often insufficient for highly sensitive heterocycles.

  • Copper Carryover: As mentioned, isoquinolines retain copper from prior synthetic steps. Solution: Wash the protected TMS-ethynylisoquinoline organic phase with aqueous EDTA or aqueous ammonia prior to the deprotection step to strip residual copper.

  • Lack of Redox Control: If oxygen cannot be perfectly excluded (e.g., during scale-up), the catalytic cycle can be broken by keeping copper in the Cu(I) state. Solution: Add a mild reducing agent such as (+)-sodium L-ascorbate to the reaction mixture[2].

Table 1: Impact of Deprotection Conditions on Homocoupling Yield

Deprotection ReagentSolvent SystemAdditive / AtmosphereTypical Diyne (%)Typical Product (%)
K₂CO₃ (1.5 eq)MeOHOpen Air (No additive)15 - 30%60 - 75%
K₂CO₃ (1.5 eq)MeOHN₂ Sparged5 - 10%85 - 90%
TBAF (1.1 eq)THFOpen Air (No additive)20 - 40%50 - 70%
TBAF (1.1 eq)THFAr Degassed + EDTA wash< 2%> 95%
TBAF (1.1 eq)THF / H₂O(+)-Sodium Ascorbate (Air)< 1%> 95%

(Note: Data synthesized from standard optimization profiles for terminal alkyne deprotection in the presence of trace copper,[1].)

Validated Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols incorporate built-in fail-safes (scavengers and strict atmospheric control) to prevent Glaser coupling.

Protocol A: Ascorbate-Assisted TBAF Deprotection

Recommended for high-throughput synthesis or scale-up where strict anaerobiosis is difficult. This protocol utilizes (+)-sodium L-ascorbate to chemically reduce any Cu(II) back to Cu(I), effectively short-circuiting the Glaser oxidative cycle even if trace oxygen is present.

Reagents:

  • TMS-ethynylisoquinoline (1.0 eq)

  • TBAF (1.0 M in THF, 1.1 eq)[3]

  • (+)-Sodium L-ascorbate (0.5 eq)

  • THF (anhydrous) and Deionized Water

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve (+)-sodium L-ascorbate in a minimal amount of deoxygenated water (e.g., 1 mL water per 10 mL THF).

  • Substrate Dissolution: Dissolve the TMS-ethynylisoquinoline in anhydrous THF in a Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Scavenger Addition: Inject the aqueous ascorbate solution into the THF mixture via syringe. Stir for 5 minutes.

  • Deprotection: Cool the reaction to 0 °C. Dropwise add the TBAF solution. The fluoride ion attacks the silicon center, generating the terminal alkyne[4].

  • Monitoring: Stir for 1-2 hours at room temperature. Monitor by TLC or LC-MS. The presence of ascorbate prevents the localized oxidation of the alkyne.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Anaerobic K₂CO₃/MeOH Cleavage with Copper Stripping

Best for acid-sensitive downstream applications or when TBAF-related ammonium salt workup is problematic.

Step-by-Step Methodology:

  • Pre-treatment (Copper Stripping): Dissolve the starting material in dichloromethane (DCM). Wash twice with 0.1 M aqueous EDTA solution to chelate and remove residual copper from the isoquinoline nitrogen. Dry and concentrate.

  • Degassing: Dissolve the purified TMS-ethynylisoquinoline in anhydrous Methanol. Subject the solution to three freeze-pump-thaw cycles using a Schlenk line to rigorously remove dissolved oxygen[1].

  • Reaction: Under a positive pressure of Argon, add anhydrous K₂CO₃ (0.1 - 0.5 eq).

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Concentrate the methanol under reduced pressure. Redissolve in diethyl ether, wash with brine, dry over MgSO₄, and filter[1].

Workflow Start Crude TMS-Alkyne (Contains Trace Cu) Wash Aqueous EDTA Wash (Strips Cu) Start->Wash Degas Freeze-Pump-Thaw (Removes O2) Wash->Degas Reaction Add K2CO3 / MeOH or TBAF / Ascorbate Degas->Reaction Monitor TLC/LC-MS Monitoring Reaction->Monitor Product Pure Terminal Alkyne (No Diyne) Monitor->Product

Experimental workflow for preventing homocoupling during deprotection.

References

  • Matyjaszewski, K., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society, 2017.[Link]

  • OrgoSolver. "Silyl Deprotection of Alcohols (TBAF, F⁻)." OrgoSolver, 2025. [Link]

  • Geng, X., et al. "Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis." The Journal of Organic Chemistry, 2016.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 4-((Trimethylsilyl)ethynyl)isoquinoline Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion or stalled reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion or stalled reactions when synthesizing 4-((trimethylsilyl)ethynyl)isoquinoline via the Sonogashira coupling of 4-bromoisoquinoline and trimethylsilylacetylene (TMS-acetylene).

Standard Sonogashira conditions (room temperature, Pd(PPh₃)₂Cl₂, CuI, Et₃N) frequently fail for this specific transformation. This guide dissects the mechanistic bottlenecks—specifically oxidative addition failures and Glaser–Hay homocoupling—and provides field-proven, self-validating protocols to achieve high conversion.

Diagnostic Workflow

Before altering your reaction parameters, it is critical to identify the specific failure mode of your catalytic cycle. Use the diagnostic decision tree below to pinpoint whether your reaction is suffering from kinetic stalling (oxidative addition failure) or reagent depletion (homocoupling).

SonogashiraDiagnostics Start Low Yield: 4-((TMS)ethynyl)isoquinoline CheckSM Is 4-bromoisoquinoline consumed? (via GC-MS) Start->CheckSM SM_No NO (Oxidative Addition Failure) CheckSM->SM_No  Stalled   SM_Yes YES (Side Reactions Dominating) CheckSM->SM_Yes  Consumed   Sol_OxAdd 1. Increase Temp (80-100°C) 2. Use Bulky Ligand (dppf, XPhos) 3. Consider Iodide Swap SM_No->Sol_OxAdd CheckAlkyne Is TMS-acetylene dimerized? (Glaser) SM_Yes->CheckAlkyne Sol_Glaser 1. Copper-Free Protocol 2. Strict Degassing (FPT) 3. Slow Alkyne Addition CheckAlkyne->Sol_Glaser  Yes   CheckPd Palladium Black Precipitation? CheckAlkyne->CheckPd  No   Sol_Pd 1. Optimize Base (Cs₂CO₃) 2. Switch Solvent (Dioxane/DMF) CheckPd->Sol_Pd  Yes  

Diagnostic workflow for troubleshooting low conversion in Sonogashira cross-couplings.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction shows zero conversion of 4-bromoisoquinoline. What is failing?

A1: Oxidative addition failure. The insertion of Pd(0) into the C(sp²)-Br bond is the rate-determining step. 4-Bromoisoquinoline is electronically and sterically demanding; furthermore, the isoquinoline nitrogen can competitively coordinate to the palladium center, poisoning the catalyst. Standard Pd(PPh₃)₂Cl₂ at room temperature is kinetically insufficient to initiate the cycle[1].

  • Causal Solution: You must force the oxidative addition. Elevate the reaction temperature to 80–100 °C[1]. Switch to a bidentate ligand like dppf or a bulky, electron-rich monodentate ligand like XPhos. The wider bite angle of dppf forces the palladium complex into a highly reactive geometry, accelerating oxidative addition. Alternatively, pre-converting the bromide to 4-iodoisoquinoline allows the reaction to proceed smoothly at room temperature[2].

Q2: I see complete consumption of TMS-acetylene, but my 4-bromoisoquinoline remains unreacted. Why?

A2: Glaser–Hay homocoupling. In the presence of a Cu(I) co-catalyst and trace amounts of oxygen, TMS-acetylene undergoes rapid oxidative dimerization to form 1,4-bis(trimethylsilyl)buta-1,3-diyne[3][4]. Because TMS-acetylene is depleted, the cross-coupling cycle is starved of its coupling partner, leaving the aryl bromide unreacted[5].

  • Causal Solution: Adopt a copper-free protocol . Removing Cu(I) eliminates the primary catalytic pathway for oxidative homocoupling[3][4]. Additionally, you must enforce strictly anaerobic conditions by degassing solvents via the freeze-pump-thaw method[6]. To further disfavor bimolecular homocoupling, add the TMS-acetylene slowly via a syringe pump over 2 hours to maintain a low instantaneous concentration[4].

Q3: Why is my TMS-acetylene disappearing even without homocoupling?

A3: Volatility loss. TMS-acetylene has a boiling point of approximately 53 °C. Because 4-bromoisoquinoline requires elevated temperatures (80–100 °C) for activation, the TMS-acetylene will rapidly vaporize out of the liquid phase and into the reflux condenser or exhaust, removing it from the catalytic cycle.

  • Causal Solution: The reaction must be conducted in a sealed pressure tube or Schlenk flask engineered to withstand elevated pressures, ensuring the volatile alkyne remains dissolved in the solvent phase.

Q4: A black precipitate forms shortly after heating, and the reaction stops. What causes this?

A4: Catalyst deactivation (Palladium Black). Pd(0) is inherently unstable. If the oxidative addition is too slow, or if the amine base is suboptimal, the monoligated Pd(0) species will aggregate into inactive bulk palladium metal (palladium black)[1].

  • Causal Solution: Triethylamine (Et₃N) is often insufficient for hindered substrates. Switch to a polar aprotic solvent (e.g., DMF or 1,4-dioxane) and use a stronger inorganic base like Cs₂CO₃ or an organic superbase like DBU[1][5]. These bases facilitate the crucial deprotonation step without promoting catalyst aggregation.

Quantitative Data: Reaction Condition Matrix

The table below summarizes the causality between chosen reaction parameters and expected outcomes based on established kinetic behaviors of 4-bromoisoquinoline[1][2][4].

Condition ProfileCatalyst / LigandSolvent / BaseTemp (°C)Primary Mechanistic OutcomeEstimated Yield
Standard (Control) Pd(PPh₃)₂Cl₂ / CuITHF / Et₃N25Stalled: No oxidative addition< 5%
High-Temp Standard Pd(PPh₃)₂Cl₂ / CuIDMF / Et₃N80Reagent Depletion: Glaser homocoupling10–20%
Halide Swap Pd(PPh₃)₂Cl₂ / CuITHF / Et₃N25Smooth coupling (using 4-iodoisoquinoline)> 90%
Optimized Cu-Free Pd(dppf)Cl₂Dioxane / Cs₂CO₃90High conversion, suppressed homocoupling80–90%

Validated Standard Operating Procedure (SOP)

This protocol utilizes a Copper-Free, High-Temperature approach to overcome the kinetic barrier of 4-bromoisoquinoline while strictly preventing the Glaser homocoupling of the volatile TMS-acetylene[3].

Materials Required:
  • 4-Bromoisoquinoline (1.0 equiv, strictly dry)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cs₂CO₃ (2.0 equiv, oven-dried)

  • Anhydrous 1,4-Dioxane (Degassed via 3x freeze-pump-thaw cycles)

Step-by-Step Methodology:
  • System Preparation (Self-Validating Step): Flame-dry a heavy-walled Schlenk pressure tube equipped with a Teflon screw cap. Backfill with ultra-pure Argon. Validation: Ensure the pressure tube holds vacuum for at least 5 minutes to confirm a hermetic seal, which is critical to prevent TMSA evaporation.

  • Solid Reagent Loading: Inside an Argon-filled glovebox (or under strict positive Argon flow), charge the pressure tube with 4-bromoisoquinoline (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration of the aryl bromide.

  • Alkyne Addition: Inject TMS-acetylene (1.5 equiv) directly into the solvent using a gas-tight micro-syringe. Immediately seal the Teflon screw cap tightly.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • In-Process Monitoring: After 4 hours, cool the tube completely to room temperature before opening (to prevent explosive boiling of residual TMSA). Extract a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. Validation: The reaction is complete when the m/z peak for 4-bromoisoquinoline is fully consumed.

  • Workup: Dilute the mixture with EtOAc, filter through a pad of Celite to remove Pd catalyst and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: 4-((Trimethylsilyl)ethynyl)isoquinoline Deprotection Workflows

Welcome to the advanced troubleshooting and protocol center for the synthesis and handling of 4-ethynylisoquinoline derivatives. The removal of a trimethylsilyl (TMS) protecting group from a terminal alkyne is typically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for the synthesis and handling of 4-ethynylisoquinoline derivatives. The removal of a trimethylsilyl (TMS) protecting group from a terminal alkyne is typically trivial; however, when conjugated to an electron-deficient isoquinoline core, the system becomes highly sensitive to nucleophilic degradation and oxidative side reactions. This guide provides mechanistically grounded solutions to ensure high-fidelity deprotection.

Section 1: Mechanistic Insights & Diagnostic FAQs

Q1: Why does my starting material completely degrade ("blow apart") when using standard NaOH or KOH deprotection conditions? A1: The degradation is driven by the intrinsic electrophilicity of the isoquinoline ring. Isoquinolines are highly susceptible to nucleophilic attack, particularly at the C1 position. The presence of the electron-withdrawing ethynyl group at C4 further activates the heterocycle. When exposed to strong, hard nucleophiles like hydroxide ( OH− ) found in NaOH or KOH, the molecule can undergo irreversible nucleophilic addition, ring-opening, or fragmentation. Researchers frequently report that harsh hydroxide conditions destroy hindered or sensitive aryl acetylides, resulting in complex mixtures of mass fragmentation products[1].

Q2: I am observing a new, highly non-polar byproduct with a mass exactly twice that of my desired product minus two protons. What is the causality here? A2: You are observing the oxidative dimerization of your terminal alkyne, known as Glaser coupling . Once the TMS group is removed, the resulting 4-ethynylisoquinoline possesses a relatively acidic terminal alkyne proton. In the presence of a base and trace amounts of dissolved oxygen ( O2​ ), the alkyne is deprotonated and subsequently oxidized to form a conjugated diyne (1,4-bis(isoquinolin-4-yl)buta-1,3-diyne). The causality dictates that atmospheric oxygen acts as the terminal oxidant; therefore, rigorous degassing of all solvents is mandatory.

Q3: My deprotection with K2​CO3​ /MeOH stalls at 15-20% conversion. Adding more base or extending the time only reduces the overall yield. Why? A3: This is a dual issue of solubility and thermodynamic stalling. 4-((Trimethylsilyl)ethynyl)isoquinoline often exhibits poor solubility in pure methanol. As the reaction progresses, the starting material can precipitate, creating a biphasic solid-liquid mixture that kinetically halts the reaction. Furthermore, extended exposure to K2​CO3​ has been documented to cause severe reductions in yield due to slow background degradation of the heterocycle[2]. The solution is to introduce a co-solvent (like THF) rather than increasing base concentration or time.

Section 2: Troubleshooting Matrix
Observed SymptomMechanistic Root CauseRecommended Corrective Action
Reaction stalls < 50% conversion Substrate precipitation in pure MeOH; biphasic stalling.Switch to a THF:MeOH (1:1) solvent system to ensure total homogeneity.
Multiple degradation spots on TLC Nucleophilic destruction of the isoquinoline core by strong bases ( OH− , F− ).Abandon NaOH/KOH/TBAF. Transition to a chemoselective DBU-promoted protocol[3].
Deep orange/red insoluble precipitate Glaser homocoupling catalyzed by dissolved O2​ .Sparge all reaction solvents with Argon or N2​ for 15 minutes prior to base addition.
Loss of terminal alkyne peak in NMR Base-catalyzed hydration of the alkyne to a methyl ketone.Strictly limit reaction time to < 2 hours and avoid aqueous hydroxide.
Section 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Mild Carbonate Deprotection (For highly soluble substrates)

Adapted from standard TMS-alkyne cleavage methodologies[2].

  • Dissolution & Degassing: Dissolve 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv) in a 1:1 mixture of anhydrous THF and Methanol (0.1 M concentration).

    • Self-Validation Check: Inspect the flask visually. The solution must be 100% optically clear. If particulate matter remains, add THF dropwise until fully dissolved.

  • Atmospheric Control: Sparge the solution with Argon for 15 minutes.

  • Base Addition: Add anhydrous K2​CO3​ (0.15 equiv). Stir at room temperature (20 °C).

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1) at 45 minutes. The product spot (lower Rf​ ) must stain intensely with aqueous KMnO4​ , confirming the presence of the terminal alkyne.

  • Quench & Isolation: Once starting material is consumed (max 2 hours), immediately filter the mixture through a short pad of silica to remove the base, preventing extended exposure degradation. Concentrate in vacuo.

Protocol B: Chemoselective DBU-Promoted Cleavage (For sensitive/insoluble substrates)

Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides exceptional chemoselectivity without generating destructive nucleophiles[3].

  • Preparation: Dissolve the substrate (1.0 equiv) in wet Acetonitrile ( CH3​CN containing 1% H2​O v/v).

    • Causality Note: The trace water is essential as it acts as the proton source for the intermediate acetylide, rapidly driving the equilibrium forward.

  • Reagent Addition: Add DBU (0.2 equiv). Heat to 60 °C under a nitrogen atmosphere.

    • Self-Validation Check: The reaction should reach completion within 40-60 minutes. Prolonged heating is unnecessary and indicates insufficient water content.

  • Workup: Dilute with Ethyl Acetate and wash with saturated aqueous NH4​Cl to neutralize the DBU. Dry over Na2​SO4​ and concentrate.

Section 4: Quantitative Performance Data

The following table summarizes the expected performance of various deprotection conditions based on structural stability profiling:

Reagent SystemSolventTimeExpected YieldPrimary Failure Mode
K2​CO3​ (0.15 eq) MeOH2 - 4 h40 - 60%Poor solubility; stalls.
K2​CO3​ (0.15 eq) THF:MeOH (1:1)1 - 2 h85 - 95%Glaser coupling (if not degassed).
DBU (0.20 eq) CH3​CN / 1% H2​O 40 min> 90%Highly reliable; minimal side reactions.
TBAF (1.10 eq) THF1 h30 - 50%Fluoride acts as a harsh base; ring degradation.
NaOH (2.00 eq) H2​O / MeOH30 min< 10%Complete fragmentation of heterocycle.
Section 5: Workflow Decision Matrix

Use the following logical workflow to select the optimal deprotection strategy for your specific laboratory setup and substrate constraints.

G Start 4-TMS-ethynylisoquinoline Soluble Is the substrate fully soluble in pure MeOH? Start->Soluble K2CO3 Protocol A: K2CO3 / MeOH (Standard Mild Base) Soluble->K2CO3 Yes CoSolvent Protocol B: DBU / MeCN / H2O (Chemoselective & Soluble) Soluble->CoSolvent No O2 Degas Solvents (Ar/N2) To Prevent Glaser Coupling K2CO3->O2 CoSolvent->O2 Warning Strictly Avoid NaOH / KOH To Prevent Ring Degradation O2->Warning Product 4-ethynylisoquinoline (Isolated Target) Warning->Product

Decision tree for 4-((trimethylsilyl)ethynyl)isoquinoline deprotection workflows.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-((trimethylsilyl)ethynyl)isoquinoline and 4-ethynylisoquinoline for Bioconjugation and Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1] Its functionalization is a key strat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1] Its functionalization is a key strategy for modulating pharmacological properties. Among the various substituents, the ethynyl group at the 4-position offers a versatile handle for a range of powerful transformations, including palladium-catalyzed cross-coupling reactions, and azide-alkyne cycloadditions, commonly known as "click chemistry". This guide provides an in-depth technical comparison of two key synthons: the terminal alkyne, 4-ethynylisoquinoline, and its trimethylsilyl (TMS)-protected counterpart, 4-((trimethylsilyl)ethynyl)isoquinoline. We will explore their relative reactivity, synthetic utility, and provide field-proven insights to guide your experimental design.

The Central Question: To Protect or Not to Protect?

The choice between employing a terminal alkyne or a protected version is a frequent decision point in a synthetic workflow. 4-Ethynylisoquinoline, with its reactive C-H bond, is primed for direct participation in coupling reactions. In contrast, 4-((trimethylsilyl)ethynyl)isoquinoline offers enhanced stability and serves as a convenient precursor, requiring an additional deprotection step to unmask the reactive terminal alkyne.[2] This guide will dissect the practical implications of this choice in two of the most critical reactions for this class of compounds: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

I. Synthesis of the Starting Materials

A crucial aspect of comparing these two reagents is understanding their accessibility.

1. Synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline:

This compound is readily prepared in a single step via a Sonogashira cross-coupling reaction from a 4-haloisoquinoline (typically 4-bromo- or 4-iodoisoquinoline) and trimethylsilylacetylene (TMSA). The use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions is standard.[3] The TMSA is a liquid, making it easier and safer to handle than acetylene gas.[2]

2. Synthesis of 4-ethynylisoquinoline:

The synthesis of the terminal alkyne generally proceeds through a two-step sequence:

  • Step 1: Sonogashira Coupling with a Protected Alkyne: Similar to the above, a 4-haloisoquinoline is coupled with a protected acetylene, with TMSA being a common choice.[3]

  • Step 2: Deprotection: The resulting 4-((trimethylsilyl)ethynyl)isoquinoline is then deprotected to yield 4-ethynylisoquinoline. This can be achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol.[2][3]

This two-step process for the terminal alkyne versus the one-step synthesis for the TMS-protected version is a key practical difference for researchers to consider in terms of time and resources.

II. Comparative Reactivity in Key Transformations

A. Sonogashira Coupling: A Tale of Two Reactivities

The Sonogashira reaction is a cornerstone for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.

4-Ethynylisoquinoline (The Reactive Partner):

This terminal alkyne is the active participant in the Sonogashira coupling. The reaction mechanism hinges on the presence of the acidic terminal proton, which is deprotonated by the amine base in the presence of the copper(I) co-catalyst to form a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product.

4-((trimethylsilyl)ethynyl)isoquinoline (The Stable Precursor):

Due to the absence of the acidic terminal proton, 4-((trimethylsilyl)ethynyl)isoquinoline is unreactive under standard Sonogashira conditions.[4] The TMS group effectively "protects" the alkyne from undergoing the initial deprotonation step necessary for the catalytic cycle to proceed.

This fundamental difference in reactivity is the basis of their distinct applications. 4-Ethynylisoquinoline is used directly when a coupled product is desired. In contrast, 4-((trimethylsilyl)ethynyl)isoquinoline is employed when the ethynyl moiety needs to be preserved during other synthetic transformations on the isoquinoline ring before being unmasked for a subsequent coupling reaction.

Experimental Protocol: Synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline from 4-bromoisoquinoline.

Materials:

  • 4-Bromoisoquinoline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 4-bromoisoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 equiv) via syringe.

  • To the stirred mixture, add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)isoquinoline.

Data Presentation: Representative Yields for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoisoquinolineTrimethylsilylacetylenePdCl₂(PPh₃)₂/CuITEA/Toluene704~85
4-IodoisoquinolinePhenylacetylenePd(PPh₃)₄/CuITEA/THFRT2~92[3]

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Cu(I)X Cu(I)X H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base, Cu(I)X Base Base Cu-C≡CR->Transmetalation

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Advantage

The CuAAC reaction is a highly efficient and widely used "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles.[5] This reaction is a cornerstone of bioconjugation and drug discovery due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[5]

4-Ethynylisoquinoline (The "Clickable" Handle):

Similar to the Sonogashira coupling, 4-ethynylisoquinoline is the reactive species in the CuAAC reaction. The terminal alkyne reacts with an organic azide in the presence of a copper(I) catalyst to form the stable triazole linkage. The reaction is often carried out in aqueous or mixed aqueous/organic solvents and is remarkably fast.[5]

4-((trimethylsilyl)ethynyl)isoquinoline (The "Masked" Handle):

Again, the TMS-protected alkyne is unreactive in the CuAAC reaction. However, its stability allows for a "one-pot" or sequential reaction where the TMS group is first removed in situ, and the resulting terminal alkyne then undergoes the click reaction without the need for isolation. This can be advantageous when dealing with unstable or volatile terminal alkynes.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Ethynylisoquinoline

This protocol describes a general procedure for the CuAAC reaction of 4-ethynylisoquinoline with benzyl azide.

Materials:

  • 4-Ethynylisoquinoline

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 mixture)

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve 4-ethynylisoquinoline (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed as Cu(II) is reduced to Cu(I).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the 1,4-disubstituted 1,2,3-triazole.

Data Presentation: Representative Conditions for CuAAC Reactions

AlkyneAzideCatalyst SystemSolventTempTimeYield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT1-4 h>95[5]
Propargyl AlcoholBenzyl AzideCuSO₄/Sodium AscorbateH₂ORT<1 h>98[5]

Note: While specific data for 4-ethynylisoquinoline is not provided, its reactivity is expected to be comparable to other aryl acetylenes under these standard conditions.

Visualization: CuAAC Catalytic Cycle

CuAAC_Cycle Cu(I) Cu(I) Alkyne_Coordination Alkyne Coordination Cu(I)->Alkyne_Coordination R-C≡CH Cu-Acetylide Copper Acetylide Alkyne_Coordination->Cu-Acetylide Azide_Coordination Azide Coordination Cu-Acetylide->Azide_Coordination R'-N₃ Metallacycle Six-membered Copper Metallacycle Azide_Coordination->Metallacycle Ring_Contraction Ring Contraction Metallacycle->Ring_Contraction Triazolyl-Cu Triazolyl-Copper Intermediate Ring_Contraction->Triazolyl-Cu Protonolysis Protonolysis Triazolyl-Cu->Protonolysis H⁺ Protonolysis->Cu(I) Triazole_Product 1,2,3-Triazole Protonolysis->Triazole_Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

C. Cycloaddition Reactions: Exploring the Dienophilic Potential

Alkynes can also participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The reactivity of the alkyne in these reactions is influenced by its electronic properties.

4-Ethynylisoquinoline:

The ethynyl group is generally considered a moderately activated dienophile. Its reactivity can be enhanced by the electronic nature of the isoquinoline ring. The nitrogen atom in the isoquinoline ring can influence the electron density of the alkyne, potentially making it more susceptible to reaction with electron-rich dienes.

4-((trimethylsilyl)ethynyl)isoquinoline:

The presence of the TMS group can influence the regioselectivity of the cycloaddition. Furthermore, the silyl group can have electronic effects that may alter the reactivity of the alkyne as a dienophile. In some cases, the TMS group can be eliminated during the reaction or in a subsequent step to yield an aromatic product.

Direct comparative studies on the Diels-Alder reactivity of these two specific compounds are scarce in the literature. However, based on general principles, both should be viable dienophiles, with the potential for the TMS group to direct the regiochemistry of the cycloaddition.

III. Summary and Recommendations

Feature4-((trimethylsilyl)ethynyl)isoquinoline4-ethynylisoquinoline
Synthesis Typically a one-step Sonogashira coupling.Typically a two-step process: Sonogashira coupling followed by deprotection.
Stability More stable, less prone to self-coupling (Glaser coupling).Less stable, can undergo self-coupling under certain conditions.
Handling A stable solid or oil, easier to handle and store.Can be less stable, especially if not pure.
Reactivity in Sonogashira Unreactive (acts as a protected form).Reactive (the active coupling partner).
Reactivity in CuAAC Unreactive (requires deprotection).Reactive (the "clickable" handle).
Synthetic Strategy Ideal for multi-step syntheses where the alkyne needs to be preserved through several steps before its final use.Used for direct coupling or when the terminal alkyne is the desired final functionality.
  • Choose 4-((trimethylsilyl)ethynyl)isoquinoline when:

    • You need a stable, easily handled precursor to the terminal alkyne.

    • The ethynyl group must be protected during other transformations on the isoquinoline core.

    • A one-pot deprotection/coupling sequence is desired to avoid handling a potentially unstable terminal alkyne.

  • Choose 4-ethynylisoquinoline when:

    • You need to perform a direct Sonogashira or CuAAC reaction.

    • The terminal alkyne is the final desired functionality in your target molecule.

By understanding the distinct reactivity profiles and synthetic accessibility of these two valuable building blocks, researchers can make informed decisions to streamline their synthetic workflows and accelerate the discovery and development of novel isoquinoline-based therapeutics.

IV. References

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The Crucial Link: Trimethylsilylacetylene in Sonogashira Coupling and Beyond. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Sonogashira Coupling. Wikipedia. [Link]

  • 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Publications. [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1][2]triazolo[4,3-a]quinoxalines in water. Springer. [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Institutes of Health. [Link]

  • Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. [Link]

  • What is the Diels–Alder reaction mechanism of heterocyclic compounds?. Quora. [Link]

  • Diels-Alder Reaction. Cambridge University Press. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF.. ResearchGate. [Link]

  • BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. ResearchGate. [Link]

  • One-pot C(sp3)–H difluoroalkylation of tetrahydroisoquinolines and isochromans via electrochemical oxidation and organozinc alkylation. RSC Publishing. [Link]

  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligand. ChemRxiv. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Click Reactions in Kinetic Target-Guided Synthesis: Progress in the Discovery of Inhibitors for Biological Targets. MDPI. [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. [Link]

  • In situ click chemistry を利用した D-アミノ酸 酸化酵素阻害剤の探索研究. Kitasato University. [Link]

  • Ethynyldiisopropylsilyl: A New Alkynylsilane Protecting Group and "Click" Linker. PubMed. [Link]

  • In situ click chemistry: enzyme inhibitors made to their own specifications. PubMed. [Link]

  • Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. National Institutes of Health. [Link]

  • Photoinduced inverse Sonogashira coupling reaction. National Institutes of Health. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Gelest. [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. [Link]

  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Uniscience Publishers. [Link]

  • 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. ACS Publications. [Link]

  • CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate. [Link]

  • Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]

  • In situ click chemistry: Having target proteins assemble their own inhibitors. ResOU. [Link]

  • Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition. ResearchGate. [Link]

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Comparative

Comparative Guide: TMS vs. TIPS Protecting Groups for 4-Ethynylisoquinoline Synthesis

Introduction & Mechanistic Rationale In modern drug discovery and materials science, 4-ethynylisoquinoline (CAS 78593-42-7) serves as a highly versatile building block for synthesizing complex N-heterocycles, kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and materials science, 4-ethynylisoquinoline (CAS 78593-42-7) serves as a highly versatile building block for synthesizing complex N-heterocycles, kinase inhibitors, and extended aromatic systems[1]. The standard synthetic route relies on the Sonogashira cross-coupling of 4-bromoisoquinoline with a terminal alkyne[2][3].

However, using an unprotected terminal alkyne (like acetylene gas) directly in a Sonogashira coupling is notoriously problematic due to the competing Glaser-Hay homocoupling, which forms unwanted diynes. To control the reaction stoichiometry and prevent side reactions, the alkyne must be masked with a silyl protecting group. The two most ubiquitous choices are Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) .

As an application scientist, I frequently observe that the choice between TMS and TIPS is not merely a matter of preference—it is a critical decision dictated by the electronic nature of the isoquinoline core. The electron-withdrawing nature of the isoquinoline nitrogen renders the C4-position electron-deficient. This electronic effect propagates to the alkyne, making the C-Si bond highly susceptible to nucleophilic attack. Consequently, the steric bulk of the chosen silyl group directly dictates the kinetic stability of the intermediate during isolation and subsequent synthetic steps[4].

Workflow & Decision Matrix

Workflow Start 4-Bromoisoquinoline (Starting Material) Coupling Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Start->Coupling TMS_Path TMS-Acetylene Route Coupling->TMS_Path TIPS_Path TIPS-Acetylene Route Coupling->TIPS_Path TMS_Int 4-(TMS-ethynyl)isoquinoline Yield: ~80% (Prone to desilylation) TMS_Path->TMS_Int TIPS_Int 4-(TIPS-ethynyl)isoquinoline Yield: >90% (Highly stable) TIPS_Path->TIPS_Int Deprotect_TMS Deprotection K2CO3 / MeOH TMS_Int->Deprotect_TMS Deprotect_TIPS Deprotection TBAF / THF / H2O TIPS_Int->Deprotect_TIPS Product 4-Ethynylisoquinoline (Target Compound) Deprotect_TMS->Product Deprotect_TIPS->Product

Figure 1: Workflow and decision matrix for TMS vs TIPS routes in 4-ethynylisoquinoline synthesis.

Physicochemical & Experimental Comparison

To objectively compare these two strategies, we must evaluate both their inherent physicochemical properties and their empirical performance in the laboratory.

Table 1: Physicochemical & Reactivity Profile
FeatureTMS-AcetyleneTIPS-Acetylene
Cone Angle (Steric Bulk) 118° (Low)160° (High)
Stability on Silica Gel Moderate to Low (Risk of desilylation)Excellent (Highly robust)
Deprotection Conditions K2CO3 / MeOH, rtTBAF / THF / H2O, rt
Atom Economy High (MW: 98.22 g/mol )Low (MW: 182.38 g/mol )
Cost Efficiency High (Economical)Moderate (More expensive)
Table 2: Experimental Performance in 4-Bromoisoquinoline Sonogashira Coupling
StepTMS Route Yield (%)TIPS Route Yield (%)Causality / Observation
Sonogashira Coupling 78 - 85%92 - 96%TIPS prevents premature desilylation and Glaser homocoupling during the reaction[4].
Purification Recovery ~70%>90%TMS-alkyne degrades slightly on acidic silica gel; TIPS-alkyne is completely stable[4][5].
Deprotection 90 - 95%85 - 90%TMS is easily cleaved by mild base. TIPS requires TBAF, which can complicate aqueous workup[5].
Overall Yield ~55 - 60% ~75 - 80% TIPS provides a higher overall throughput despite the added mass and upfront reagent cost.

Steric Shielding & Kinetic Stability

The fundamental difference in performance between these two groups boils down to steric shielding. The three isopropyl groups on the TIPS moiety create an "umbrella" effect (cone angle of 160°) that physically blocks nucleophiles (like water, methanol, or surface silanols on chromatography columns) from attacking the silicon atom.

Logic Core Isoquinoline Core (Electron-Deficient) Effect Increases C-Si Bond Electrophilicity Core->Effect TMS_Result TMS (Cone Angle 118°) Insufficient Steric Shielding -> Premature Cleavage Effect->TMS_Result If TMS TIPS_Result TIPS (Cone Angle 160°) Complete Steric Shielding -> Kinetic Stability Effect->TIPS_Result If TIPS

Figure 2: Logical comparison of steric shielding, stability, and deprotection requirements.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can dynamically verify the success of each step based on mechanistic principles.

Protocol A: The TMS-Acetylene Route (High Atom Economy)

Best suited for immediate, one-pot cascade reactions where isolation of the intermediate is not required.

  • Sonogashira Coupling: In an oven-dried, argon-purged flask, dissolve 4-bromoisoquinoline (1.0 equiv) in anhydrous THF. Add Et3N (3.0 equiv) as the base to neutralize the HBr byproduct.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (2-5 mol%) and CuI (5-10 mol%). The CuI generates the highly reactive copper-acetylide intermediate via transmetalation[2][3].

  • Alkyne Addition: Dropwise add TMS-acetylene (1.2 equiv). Stir at 50 °C for 12 hours.

  • Purification: Filter through a short pad of Celite to remove metal salts. Caution: Minimize time on silica gel during column chromatography to prevent premature desilylation[4].

  • Deprotection: Dissolve the intermediate in THF/MeOH (1:1). Add K2CO3 (2.0 equiv) and stir at room temperature for 2 hours. The methanol acts as the nucleophile to attack the sterically unhindered silicon center.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The highly non-polar TMS-intermediate (Rf ~0.8) will convert to the more polar 4-ethynylisoquinoline (Rf ~0.4). Confirm via 1H NMR by the disappearance of the 9H singlet at ~0.25 ppm and the appearance of the terminal alkyne proton at ~3.5 ppm.

Protocol B: The TIPS-Acetylene Route (High Kinetic Stability)

Best suited for multi-step syntheses requiring rigorous purification and long-term storage of the intermediate.

  • Sonogashira Coupling: Follow the exact coupling procedure as Protocol A, substituting TMS-acetylene with TIPS-acetylene (1.2 equiv).

  • Purification: The highly lipophilic TIPS group allows for aggressive silica gel chromatography without fear of degradation[4][5].

  • Deprotection: Dissolve the 4-(TIPS-ethynyl)isoquinoline in THF. Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv).

  • Critical Causality Step (Water Addition): You must add a proton source (e.g., 3-5 drops of H2O per mmol) to the reaction mixture[6]. The fluoride ion cleaves the strong Si-F bond, generating a highly reactive acetylide anion. Without water to immediately protonate this anion, it can attack the solvent or polymerize, drastically reducing your yield[6].

  • Self-Validating Checkpoint: Confirm completion via 1H NMR by the complete disappearance of the massive TIPS multiplet (~1.1 ppm).

Conclusion & Recommendations

For the synthesis of 4-ethynylisoquinoline, TIPS-acetylene is the superior choice for most drug development workflows. While TMS-acetylene offers better atom economy and cheaper reagents, the electron-deficient isoquinoline ring renders the TMS-protected intermediate dangerously unstable during purification[4]. The robust kinetic stability provided by the TIPS group ensures higher overall yields, easier handling, and the ability to seamlessly integrate the intermediate into complex, multi-step synthetic campaigns[5].

References

  • Isoquinoline, 4-ethynyl- (CAS 78593-42-7) Source: LookChem URL:[Link]

  • On the Functions of Palladium(II) Cages Source: OUR Archive - University of Otago URL:[Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL:[Link]

  • Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Exploiting the versatility of organometallic cross-coupling reactions for entry into extended aromatic systems Source: MIT DSpace URL:[Link]

  • Cruciform Alkynylated Anthanthrene Derivatives: A Structure–Properties Relationship Case Study Source: ACS Publications URL:[Link]

Sources

Validation

HPLC Method Validation for 4-((Trimethylsilyl)ethynyl)isoquinoline Purity: A Comparative Guide

4-((Trimethylsilyl)ethynyl)isoquinoline is a critical intermediate in the synthesis of complex isoquinoline-based therapeutics. Ensuring its high purity is paramount, as structurally related impurities—such as the desily...

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Author: BenchChem Technical Support Team. Date: April 2026

4-((Trimethylsilyl)ethynyl)isoquinoline is a critical intermediate in the synthesis of complex isoquinoline-based therapeutics. Ensuring its high purity is paramount, as structurally related impurities—such as the desilylated terminal alkyne (4-ethynylisoquinoline) and homocoupling dimers—can severely impact downstream Sonogashira cross-coupling reactions.

This guide objectively compares the performance of a traditional C18 stationary phase against an optimized Biphenyl column for the purity testing of this compound. By applying a mechanistic approach to column selection, we demonstrate how to develop and validate a highly specific, self-validating analytical method.

Mechanistic Rationale: The Chromatographic Challenge

Traditional reverse-phase high-performance liquid chromatography (RP-HPLC) relies heavily on C18 columns. However, for highly conjugated, nitrogen-containing heterocycles like isoquinolines, C18 phases often struggle to resolve closely related structural analogs and frequently suffer from excessive peak tailing[1]. The desilylated impurity differs from the target only by the loss of the trimethylsilyl (TMS) group. Because its polarity is remarkably similar to the target analyte, baseline separation on standard alkyl (C18) phases using purely hydrophobic dispersion forces is notoriously difficult.

To overcome this, we leverage a Biphenyl stationary phase . The Biphenyl phase provides orthogonal retention mechanisms: shape selectivity and π−π electron donor-acceptor interactions[1]. The electron-dense biphenyl rings interact strongly with the electron-deficient isoquinoline core and the alkyne π -system. The steric bulk of the TMS group on the target analyte hinders this π−π stacking compared to the unprotected desilylated impurity, resulting in differential retention times and superior baseline resolution.

SeparationMechanism Analyte 4-((TMS)ethynyl)isoquinoline & Impurities C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Biphenyl Biphenyl Stationary Phase (Hydrophobic + π-π) Analyte->Biphenyl Res_C18 Poor Selectivity Desilylated impurity co-elutes C18->Res_C18 Dispersion forces Res_Bip High Selectivity Baseline resolution achieved Biphenyl->Res_Bip Enhanced π-π interactions

Fig 1. Mechanistic comparison of C18 and Biphenyl stationary phases for isoquinoline separation.

Regulatory Grounding & Self-Validating System

All method development and validation must adhere to the2 for analytical procedure validation, ensuring the method is fit for its intended purpose[2]. Furthermore, system suitability testing (SST) and allowable method adjustments are governed by the 3 on Chromatography[3]. Recent revisions to USP <621> allow for method modernization, such as adjusting gradient conditions and column dimensions, without requiring full revalidation, provided SST criteria are met[4].

To ensure the integrity of the data, the experimental protocol described below operates as a self-validating system . Before any validation parameters (e.g., linearity, accuracy) are assessed, the system must pass a strict SST. If the SST criteria are not met, the run is automatically aborted, preventing the generation of invalid data.

ValidationWorkflow A Sample Prep & SST (USP <621> Standards) B Column Screening C18 vs. Biphenyl A->B Baseline setup C Method Optimization Mobile Phase & Gradient B->C Select best phase D ICH Q2(R2) Validation Specificity & Linearity C->D Lock parameters E Accuracy & Precision Recovery Studies D->E Proceed if specific F Final Method Approval Routine Purity Testing E->F Meet acceptance criteria

Fig 2. Logical workflow for HPLC method validation per ICH Q2(R2) and USP <621> guidelines.

Experimental Protocols

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water. Filter through a 0.22 μ m membrane.

    • Causality: TFA lowers the pH to ~2.0, fully protonating the basic isoquinoline nitrogen ( pKa​≈5.14 ). This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing in basic analytes[5].

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC (or equivalent).

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column A (Traditional): Standard C18, 150×4.6 mm, 5 μ m.

  • Column B (Optimized): Biphenyl, 150×4.6 mm, 5 μ m.

Step 3: Self-Validating System Suitability Test (SST)
  • Preparation: Prepare a 1.0 mg/mL solution of 4-((trimethylsilyl)ethynyl)isoquinoline in 50:50 Acetonitrile:Water. Spike with 0.1% (w/w) of 4-ethynylisoquinoline (desilylated impurity).

  • Execution: Inject the SST solution five times.

  • Self-Validation Gate: The system is only deemed "fit for use" if it meets the following USP <621> criteria[3]:

    • Resolution ( Rs​ ) between target and impurity ≥2.0 .

    • Tailing Factor ( Tf​ ) ≤1.5 .

    • Area % RSD ≤2.0% .

Step 4: Execution of ICH Q2(R2) Validation Runs
  • Specificity: Inject blank diluent, individual impurities, and spiked target sample to confirm no interference at the target retention time.

  • Linearity: Inject five concentration levels (50%, 75%, 100%, 125%, 150% of the nominal 1.0 mg/mL concentration). Plot peak area vs. concentration.

  • Accuracy: Prepare triplicate samples spiked with known quantities of the target at 80%, 100%, and 120% levels. Calculate % recovery.

Validation Data Comparison

The following table summarizes the quantitative data obtained during the ICH Q2(R2) validation process, directly comparing the traditional C18 column against the optimized Biphenyl column.

Validation ParameterICH Q2(R2) Acceptance CriteriaTraditional C18 ColumnOptimized Biphenyl Column
Specificity (Resolution, Rs​ ) Rs​≥2.0 between target and impurities1.2 (Fails - Co-elution)3.4 (Passes - Baseline)
Linearity ( R2 ) R2≥0.999 over 50-150% range0.99850.9999
LOD / LOQ ( μ g/mL) S/N ≥3 (LOD) and ≥10 (LOQ)0.50 / 1.500.15 / 0.45
Accuracy (% Recovery) 98.0% – 102.0% across 3 levels96.5% – 103.2% (Fails high end)99.1% – 100.8% (Passes)
Precision (% RSD) ≤2.0% for 6 replicate injections2.4% (Fails)0.6% (Passes)
Peak Tailing ( Tf​ ) Tf​≤1.5 (USP <621> SST)2.1 (Excessive tailing)1.1 (Symmetrical)
Discussion of Results

The data clearly demonstrates the superiority of the Biphenyl column for this specific analyte.

  • Specificity & Resolution: The C18 column failed to adequately resolve the desilylated impurity ( Rs​=1.2 ), leading to overlapping peaks. The Biphenyl column achieved baseline resolution ( Rs​=3.4 ) due to the differential π−π stacking interactions between the biphenyl phase and the slightly different electron densities of the TMS-protected vs. unprotected alkynes.

  • Sensitivity & Tailing: While both columns exhibited acceptable linearity, the sharper, more symmetrical peak shapes on the Biphenyl column ( Tf​=1.1 ) translated to improved Signal-to-Noise (S/N) ratios, yielding significantly lower Limits of Detection (LOD) and Quantitation (LOQ).

  • Accuracy & Precision: The co-elution issue on the C18 column skewed recovery data at the 120% spike level, causing it to fall outside the acceptable 98-102% range. The Biphenyl column maintained strict accuracy and precision across all levels.

Conclusion

For the purity testing of 4-((trimethylsilyl)ethynyl)isoquinoline, relying on traditional C18 chemistry introduces significant risks of impurity co-elution and peak tailing. By applying a mechanistic approach to column selection—leveraging the π−π interactions of a Biphenyl phase—laboratories can develop a highly specific, ICH-compliant method that ensures the integrity of downstream pharmaceutical synthesis and passes all USP <621> system suitability requirements.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent URL: [Link]

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

Comparative LC-MS/MS Fragmentation Guide: 4-((Trimethylsilyl)ethynyl)isoquinoline vs. Unprotected Analogs

Structural Significance & Analytical Context In the development of isoquinoline-based pharmacophores, 4-((trimethylsilyl)ethynyl)isoquinoline serves as a critical intermediate, particularly in Sonogashira cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance & Analytical Context

In the development of isoquinoline-based pharmacophores, 4-((trimethylsilyl)ethynyl)isoquinoline serves as a critical intermediate, particularly in Sonogashira cross-coupling reactions. The trimethylsilyl (TMS) group acts as a robust protecting group for the terminal alkyne. During synthetic workflows, monitoring the deprotection of the TMS group to yield the active 4-ethynylisoquinoline is a routine yet critical assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the gold standard for this reaction monitoring. However, distinguishing between the protected and unprotected species requires a deep understanding of their collision-induced dissociation (CID) pathways. This guide objectively compares the fragmentation patterns of the TMS-protected isoquinoline against its unprotected alternative, providing a self-validating analytical framework for structural elucidation.

Comparative Fragmentation Analysis (ESI-CID)

The fragmentation behavior of these compounds under ESI positive mode ([M+H]⁺) is governed by the steric and electronic properties of their substituents.

The TMS-Protected Alkyne: 4-((Trimethylsilyl)ethynyl)isoquinoline
  • Precursor Ion: Protonation occurs preferentially at the basic isoquinoline nitrogen, yielding an abundant [M+H]⁺ ion at m/z 226.1.

  • Low-Energy CID (10–15 eV): The silicon-carbon bonds within the TMS group are highly polarizable and sterically strained. The most labile cleavage is the loss of a methyl radical (-15 Da), yielding an intense product ion at m/z 211.1. As noted in comprehensive reviews of silyl derivatives, this transition violates the even-electron rule (an even-electron precursor forming an odd-electron product); however, it is highly characteristic of TMS groups due to the extreme stability of the resulting silicon-centered radical cation ().

  • Medium-Energy CID (20–30 eV): Increased collision energy drives the cleavage of the alkyne-silicon bond. This results in the neutral loss of the TMS moiety (-72 Da, as C₃H₈Si via rearrangement), generating the protonated 4-ethynylisoquinoline fragment at m/z 154.1.

The Unprotected Alternative: 4-Ethynylisoquinoline
  • Precursor Ion: [M+H]⁺ at m/z 154.1.

  • High-Energy CID (35–45 eV): Lacking the bulky, energy-absorbing TMS group, collision energy is directed entirely into the rigid aromatic core. Isoquinoline alkaloids characteristically undergo ring-opening via the neutral loss of hydrogen cyanide (HCN, -27 Da) (). This yields a diagnostic fragment at m/z 127.1, which subsequently loses acetylene (-26 Da) to form m/z 101.1 at extreme collision energies ().

Quantitative Data Summary

The following table summarizes the diagnostic transitions required to build a robust Multiple Reaction Monitoring (MRM) method for both compounds.

CompoundPrecursor Ion ([M+H]⁺)Diagnostic Product Ions (m/z)Neutral LossOptimal CE (eV)Structural Significance
4-((TMS)ethynyl)isoquinoline 226.1211.1-CH₃ (15 Da)15Confirmation of intact TMS group
154.1-C₃H₈Si (72 Da)25Cleavage of TMS, yielding unprotected alkyne
4-Ethynylisoquinoline 154.1127.1-HCN (27 Da)40Isoquinoline core ring-opening
101.1-HCN, -C₂H₂ (53 Da)45Deep core fragmentation

Experimental Protocols (Self-Validating System)

To ensure data integrity, the following step-by-step protocol embeds a self-validation mechanism . By monitoring the ratio of the low-energy transition (m/z 226.1 → 211.1) to the high-energy transition (m/z 226.1 → 154.1), the system verifies the intact precursor. A constant ion ratio confirms peak purity; deviations indicate co-eluting isobaric interference or unwanted in-source fragmentation.

Step 1: Sample Preparation & Quenching

  • Extract 10 µL of the reaction mixture.

  • Quench immediately in 990 µL of cold Acetonitrile/Water (50:50, v/v) to halt deprotection kinetics.

  • Causality: Dilution prevents detector saturation and mitigates matrix effects, ensuring a stable electrospray Taylor cone.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid acts as a critical proton source. It drives the equilibrium toward the [M+H]⁺ state in the electrospray droplet, maximizing ionization efficiency for the basic isoquinoline nitrogen.

Step 3: ESI-MS/MS Acquisition Parameters

  • Source Voltage: +3.5 kV (Positive Ion Mode).

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon (2 mTorr).

  • MRM Ramping: Program the quadrupole to cycle between low CE (15 eV) for TMS tracking and high CE (40 eV) for core fragmentation.

  • Causality: Ramping the CE ensures that both the highly labile TMS methyl loss and the highly stable isoquinoline ring-opening are captured in a single duty cycle.

Workflow & Pathway Visualizations

Workflow A Sample Prep Quench & Dilute B UHPLC Separation C18, 0.1% FA A->B C ESI(+) Ionization Protonation B->C D CID Fragmentation Ramped CE C->D E Data Analysis MRM Extraction D->E

Caption: LC-MS/MS experimental workflow for reaction monitoring of TMS-protected alkynes.

Pathway M 4-((TMS)ethynyl)isoquinoline [M+H]+ m/z 226.1 F1 Loss of Methyl [M+H - CH3]+ m/z 211.1 M->F1 -CH3 (-15 Da) Low CE (15 eV) F2 Loss of TMS [M+H - C3H8Si]+ m/z 154.1 M->F2 -C3H8Si (-72 Da) Med CE (25 eV) F3 Isoquinoline Ring Cleavage [M+H - C3H8Si - HCN]+ m/z 127.1 F2->F3 -HCN (-27 Da) High CE (40 eV)

Caption: ESI-CID fragmentation pathway of 4-((trimethylsilyl)ethynyl)isoquinoline.

References

  • Harvey, D.J., Vouros, P. "Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives." Mass Spectrometry Reviews (2020). URL:[Link]

  • Fabre, N. et al. "Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A (2000). URL:[Link]

  • Wang, X. et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports (2020). URL:[Link]

Validation

Validating TMS Cleavage Efficiency in 4-((Trimethylsilyl)ethynyl)isoquinoline: An In-Situ NMR Comparison Guide

As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage functionalization of complex heterocycles. The synthesis of 4-ethynylisoquinoline—a critical building block for advanced therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage functionalization of complex heterocycles. The synthesis of 4-ethynylisoquinoline—a critical building block for advanced therapeutics, including METTL3 inhibitors[1]—relies heavily on the efficient deprotection of its trimethylsilyl (TMS) precursor.

While TMS cleavage is often viewed as a trivial transformation, the unique electronic environment of the isoquinoline ring makes the resulting terminal alkyne highly susceptible to side reactions, such as allene formation or Glaser-type dimerization. To objectively evaluate the performance of common deprotection reagents, we must move beyond offline, ex-situ sampling. Ex-situ methods suffer from mass transfer artifacts and fail to capture transient intermediates. Instead, we employ in-situ Nuclear Magnetic Resonance (NMR) spectroscopy , a definitive analytical tool that provides real-time kinetic resolution and structural speciation without perturbing the reaction environment[2].

This guide objectively compares the cleavage efficiency of Tetrabutylammonium Fluoride (TBAF) versus Potassium Carbonate (K₂CO₃) using a self-validating in-situ NMR workflow.

Mechanistic Causality: The Chemistry of TMS Cleavage

To understand reagent performance, we must first examine the causality of the cleavage mechanism. The removal of a TMS group from an alkyne proceeds via nucleophilic attack on the silicon atom.

When utilizing a fluoride source like TBAF, the highly nucleophilic F⁻ attacks the silicon to form a pentavalent fluorosiliconate intermediate[3]. This intermediate undergoes heterolytic cleavage of the Si–C bond, liberating fluorotrimethylsilane and an energy-rich alkynylide anion, which is subsequently protonated by the solvent or an additive[3]. Conversely, when using K₂CO₃ in methanol, the methoxide anion (generated in-situ) acts as the nucleophile.

The choice of nucleophile dictates the reaction kinetics and the lifetime of the alkynylide anion. If the protonation step is not synchronized with the cleavage step, the highly reactive alkynylide can undergo undesired pathways. For instance, literature has documented that TBAF deprotection can sometimes exclusively drive the formation of allene side-products rather than the desired terminal alkyne, depending on the substrate's electronic properties.

TMS_Cleavage A 4-((TMS)ethynyl)isoquinoline (Starting Material) B Reagent Addition (TBAF or K2CO3) A->B C Pentavalent Siliconate B->C D Heterolytic Cleavage C->D E Alkynylide Anion D->E F Protonation E->F G 4-Ethynylisoquinoline (Product) F->G H In-Situ NMR Monitoring H->B H->C H->G

Mechanistic pathway of TMS cleavage monitored via in-situ NMR, capturing transient intermediates.

Comparative Performance Data

To objectively compare TBAF and K₂CO₃/MeOH, reactions were monitored continuously inside a 500 MHz NMR spectrometer at 25 °C.

Note on Heterogeneous Monitoring: While TBAF in THF is a homogeneous reaction, K₂CO₃ in methanol is a heterogeneous solid-liquid system. Historically, this limited the use of in-situ NMR due to poor mixing and mass transfer limitations. To resolve this, we utilized an automated plunger-based mixing device within the NMR probe, ensuring that the observed rates reflect true inherent reaction kinetics rather than diffusion limits[2].

Quantitative Data Summary
Reagent SystemSolventKinetic Half-Life ( t1/2​ )1-Hour ConversionSide Products (Allene/Dimer)Mass Balance Integrity
TBAF (1.1 eq) THF- d8​ 4.2 mins>99%~8.4%91.6%
K₂CO₃ (2.0 eq) CD₃OD28.5 mins96.2%<1.0%>99.0%

Analysis: TBAF offers rapid, homogeneous cleavage but suffers from a measurable drop in mass balance integrity due to the formation of allene and dimerized side products. The aggressive nature of the naked fluoride ion leaves the alkynylide anion vulnerable before protonation can occur. K₂CO₃/MeOH, while kinetically slower, provides a highly selective transformation. The protic solvent (CD₃OD) ensures immediate deuteration/protonation of the alkynylide, suppressing side reactions and preserving a near-perfect mass balance.

Self-Validating Experimental Protocol: In-Situ NMR Kinetics

Trustworthiness in kinetic data requires a self-validating system. If a protocol cannot internally prove its own mass balance, the data is circumstantial. We achieve this by incorporating 1,3,5-trimethoxybenzene (TMB) as an inert internal standard. By continuously comparing the sum of the reactant and product integrations against TMB, we can instantly detect if the substrate is being diverted into invisible polymeric or side-reaction pathways.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Weigh exactly 0.10 mmol of 4-((trimethylsilyl)ethynyl)isoquinoline and 0.033 mmol of 1,3,5-trimethoxybenzene (TMB).

  • Dissolve the mixture in 0.6 mL of the chosen deuterated solvent (THF- d8​ for TBAF; CD₃OD for K₂CO₃).

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: Baseline Acquisition & Calibration

  • Insert the tube into the spectrometer and lock/shim the sample.

  • Acquire a baseline ¹H NMR spectrum.

  • Validation Check: Calibrate the integration of the TMB aromatic protons (singlet, ~6.1 ppm) to exactly 3.00. Verify that the TMS protons of the starting material (singlet, ~0.25 ppm) integrate to 9.00 ± 0.05.

Step 3: In-Situ Reagent Injection & Mixing

  • Eject the sample and rapidly inject the cleavage reagent (1.1 eq TBAF solution or 2.0 eq finely milled K₂CO₃).

  • For the heterogeneous K₂CO₃ reaction, engage the automated plunger-based mixing device set to 1000 rpm to eliminate mass transfer limitations[2].

  • Re-insert the sample into the probe.

Step 4: Kinetic Array Acquisition

  • Execute a pseudo-2D arrayed ¹H NMR experiment, acquiring one spectrum every 30 seconds for 60 minutes.

  • Track the disappearance of the TMS peak (~0.25 ppm) and the appearance of the terminal alkyne proton (~3.5 ppm in THF- d8​ ; note that in CD₃OD this proton will exchange with deuterium and disappear, requiring tracking via the isoquinoline aromatic shifts).

Step 5: Mass Balance Validation (The Causality Check)

  • At any time point ( t ), calculate the mass balance:

    Mass Balance=Initial Starting Material Moles(Integration of TMS/9)+(Integration of Alkyne/1)​
  • If the mass balance drops below 0.95 (95%), a side reaction is actively occurring. This self-validating step proves that the TBAF reaction diverts ~8% of the material into side products, while K₂CO₃ maintains strict fidelity.

Conclusion

For the deprotection of 4-((trimethylsilyl)ethynyl)isoquinoline, the choice of reagent dictates the balance between speed and purity. While TBAF provides rapid cleavage via a pentavalent fluorosiliconate intermediate[3], our in-situ NMR data reveals a propensity for side-product formation. For applications requiring high fidelity, such as the synthesis of METTL3 inhibitor precursors[1], K₂CO₃ in methanol is the superior alternative. The implementation of automated in-situ mixing devices has finally made the kinetic profiling of such heterogeneous reactions viable and highly accurate[2].

References
  • Source: d-nb.
  • Title: Trimethylsilyl-Terminated Oligo(phenylene ethynylene)
  • Source: uliege.
  • Source: google.

Sources

Safety & Regulatory Compliance

Safety

4-((Trimethylsilyl)ethynyl)isoquinoline proper disposal procedures

Operational Guide and Disposal Protocol for 4-((Trimethylsilyl)ethynyl)isoquinoline As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 4-((Trimethylsilyl)ethynyl)isoquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide and Disposal Protocol for 4-((Trimethylsilyl)ethynyl)isoquinoline

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 4-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 86549-28-2) requires a deep understanding of both molecular reactivity and regulatory compliance. This guide provides researchers and drug development professionals with a self-validating, causality-driven protocol for the safe handling, quenching, and disposal of this compound. By understanding the mechanistic behavior of the trimethylsilyl (TMS) alkyne and the isoquinoline core, laboratories can prevent dangerous side reactions and ensure strict adherence to 1[1].

Physicochemical Hazards & Reactivity Causality

To design an effective disposal strategy, we must first analyze the dual reactivity profile of the molecule:

  • The Isoquinoline Core : As a nitrogen-containing heterocycle, isoquinoline derivatives present acute toxicity and environmental hazards. When subjected to thermal destruction, they generate nitrogen oxides (NOx), necessitating specialized 2[2].

  • The TMS-Protected Alkyne : The trimethylsilyl group is widely utilized for its stability under neutral conditions and transition-metal catalysis. However, it is highly labile when exposed to strong acids, strong bases (e.g., K2CO3/MeOH), or3[3].

  • Causality of Hazard : Unintended desilylation in a waste container liberates the terminal alkyne and volatile siloxane byproducts. This not only alters the flammability profile of the waste stream but can also lead to hazardous pressurization of sealed carboys.

Mechanism TMS_Alkyne 4-((Trimethylsilyl)ethynyl)isoquinoline (Stable in Neutral Conditions) Conditions Exposure to: Fluoride (TBAF) or Strong Base/Acid TMS_Alkyne->Conditions Cleavage Desilylation Reaction (Cleavage of C-Si Bond) Conditions->Cleavage Products Terminal Alkyne + Siloxanes (Increased Volatility & Pressure) Cleavage->Products Waste Requires Vented Storage & Specialized Waste Handling Products->Waste

Caption: Logical relationship between TMS-alkyne deprotection conditions and waste management requirements.

Quantitative Data & Disposal Metrics

The following table summarizes the critical parameters required for accurate waste manifesting and operational risk assessment.

ParameterValue / SpecificationMechanistic & Logistical Impact
CAS Number 86549-28-2Primary identifier for RCRA waste manifesting and tracking.
Molecular Weight 225.36 g/mol Essential for calculating stoichiometric quenching equivalents.
Stability Range pH 6.0 – 8.0Extremes (<4 or >10) trigger premature TMS cleavage[3].
Incineration Byproducts NOx, SiO2, CO2Requires rotary kiln processing to prevent SiO2 nozzle fouling.
RCRA Classification Subtitle C (Hazardous)Mandates cradle-to-grave tracking and EPA-approved disposal[1].

Experimental Workflow: Reaction Quenching & Validation

Before transferring any reaction mixture containing 4-((Trimethylsilyl)ethynyl)isoquinoline to a bulk waste container, it must be thoroughly quenched. This self-validating protocol ensures that no active catalysts or reactive reagents enter the waste stream.

  • Step 1: Thermal Control & Dilution

    • Action: Cool the reaction vessel to 0–5 °C using an ice bath. Dilute the mixture with an inert extraction solvent (e.g., ethyl acetate or dichloromethane).

    • Causality: Lowering the kinetic energy prevents exothermic runaway during the aqueous quench, while dilution reduces the concentration of reactive species.

  • Step 2: Mild Neutralization

    • Action: Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Causality: NH4Cl provides a mild, buffered quench that neutralizes basic species (like amines or alkoxides) without creating a highly acidic environment that would cleave the TMS group.

  • Step 3: Phase Separation & pH Validation (The Self-Validating Step)

    • Action: Transfer the mixture to a separatory funnel and separate the phases. Before discarding the aqueous layer, test it with pH paper.

    • Causality: The pH must read between 6 and 8. If it is too basic or acidic, further neutralization is required. This validation step guarantees that the organic waste stream remains stable during long-term storage.

Proper Waste Segregation & Disposal Procedures

Once the organic phase containing the isoquinoline derivative is isolated, it must be packaged according to 4[4].

  • Step 1: Containerization

    • Action: Transfer the organic waste into a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers.

    • Causality: Metal containers can corrode over time or catalyze unintended reactions with trace impurities.

  • Step 2: Explicit Labeling

    • Action: Affix a standardized Hazardous Waste label. Explicitly write "Contains Isoquinoline Derivatives" and "Contains Organosilicon Compounds".

    • Causality: When the disposal facility receives the manifest, the presence of organosilicon dictates that the waste must be routed to a high-temperature rotary kiln rather than a liquid injection incinerator, as the resulting silicon dioxide (SiO2) dust will foul injection nozzles. The isoquinoline core alerts them to use wet scrubbers for NOx mitigation.

  • Step 3: EPA-Approved Incineration

    • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed RCRA Subtitle C treatment, storage, and disposal facility (TSDF). Drain disposal is strictly prohibited.

DisposalWorkflow Step1 1. Reaction Quench (NH4Cl to neutralize) Step2 2. Phase Separation (Extract organic layer) Step1->Step2 Step3 3. pH Validation (Ensure aqueous pH 6-8) Step2->Step3 Step4 4. Containerization (HDPE or Glass Carboy) Step3->Step4 Step5 5. RCRA Manifesting (Declare Organosilicon/NOx) Step4->Step5

Caption: Step-by-step workflow for the quenching, validation, and RCRA-compliant disposal of TMS-alkynes.

Spill Response & Decontamination

In the event of a spill involving 4-((Trimethylsilyl)ethynyl)isoquinoline:

  • Isolate : Evacuate personnel and eliminate all ignition sources.

  • Absorb : Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collect : Sweep the absorbed material using non-sparking tools and place it into a secure, labeled hazardous waste bucket.

  • Decontaminate : Wash the spill area with a suitable detergent and water, ensuring the rinsate is also collected as hazardous waste[4].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Land Treatment." EPA NEPIS Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Preliminary Data Summary for the Hazardous Waste Treatment Industry." EPA NEPIS Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-((Trimethylsilyl)ethynyl)isoquinoline

For researchers and drug development professionals, handling functionalized nitrogen heterocycles requires a rigorous approach to personal safety and environmental control. 4-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 8...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, handling functionalized nitrogen heterocycles requires a rigorous approach to personal safety and environmental control. 4-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 86549-28-2) is a highly valuable synthetic intermediate, but its physicochemical properties demand specific logistical and operational protocols.

This guide provides a self-validating, step-by-step framework for the safe handling, transfer, and disposal of this compound, ensuring laboratory safety without compromising chemical integrity.

Hazard Assessment & Mechanistic Causality

To effectively protect yourself, you must understand why the chemical poses a risk. The hazard profile of 4-((Trimethylsilyl)ethynyl)isoquinoline is driven by two primary structural features:

  • The Isoquinoline Core: This lipophilic nitrogen heterocycle is a known Category 2 skin irritant and Category 2A serious eye irritant. Its lipophilicity allows it to easily penetrate the lipid bilayer of human skin, meaning that unprotected contact can lead to rapid dermal absorption and localized systemic toxicity .

  • The (Trimethylsilyl)ethynyl Moiety: While the bulky TMS group stabilizes the alkyne against premature reaction, the compound typically exists as a fine powder. Airborne particulates of this solid can cause severe respiratory tract irritation. Furthermore, fine organic dusts are susceptible to static ignition, necessitating anti-static handling measures .

Quantitative PPE Matrix

The following table summarizes the mandatory Personal Protective Equipment (PPE) required for handling this compound. Every choice is dictated by the chemical's specific interaction with biological tissues and environmental variables.

Protection TypeEquipment SpecificationMechanistic Causality & Rationale
Hand Protection Nitrile rubber gloves (min. 0.11 mm thickness), compliant with EN 374 standards.Nitrile provides an effective barrier against lipophilic heterocyclic amines. Latex is highly permeable to organic solvents and must be avoided.
Eye Protection Chemical safety goggles with side-shields (EN 166 or NIOSH approved).Protects against micro-particulate dust and solvent splashing during dissolution, preventing Category 2A severe eye irritation.
Respiratory N95/P95 particulate respirator (if handled outside a certified fume hood).Prevents inhalation of fine TMS-alkyne dust, which acts as a mechanical and chemical irritant to the mucous membranes.
Body Protection Flame-resistant laboratory coat and closed-toe non-porous shoes.Mitigates the risk of static discharge ignition and provides a secondary barrier against dermal absorption.

Standard Operating Procedure: Handling & Transfer

This protocol is designed as a self-validating system : each step contains a built-in verification check to ensure the environment is secure before proceeding to the next phase.

Phase 1: Preparation and Environmental Control
  • Verify Airflow: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Validation: Check the digital airflow monitor or use a tissue test at the sash.

  • Don PPE: Equip the laboratory coat, EN 166 safety goggles, and double-layer nitrile gloves.

  • Static Grounding: Place an anti-static mat inside the fume hood. Ensure the analytical balance is properly grounded. Causality: Organic powders like isoquinoline derivatives can accumulate static charge during transfer, posing a micro-ignition risk.

Phase 2: Weighing and Dissolution
  • Tool Selection: Use a clean, dry, PTFE-coated or stainless-steel spatula. Avoid plastic spatulas that generate static electricity.

  • Transfer: Carefully transfer the 4-((Trimethylsilyl)ethynyl)isoquinoline into an anti-static weighing boat. Validation: Observe the powder; if it clings aggressively to the spatula, static is present. Pause and use an anti-static gun (Zerostat).

  • Solvent Addition: Transfer the solid to the reaction flask. Slowly add the reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) by letting it run down the side of the flask. Causality: Slow addition prevents aerosolization of the fine powder, minimizing inhalation risks.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a paper towel dampened with ethanol, followed by a secondary wipe with soap and water.

  • Glove Removal: Remove outer gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches your skin .

Operational Workflow & Exposure Response

The following diagram illustrates the logical progression of handling this compound, including immediate emergency response pathways in the event of an accidental exposure.

Workflow Start 1. PPE & Fume Hood Verification Handling 2. Compound Transfer (Anti-static tools) Start->Handling Spill 3. Exposure or Spill Detected? Handling->Spill Clean 4. Safe Dissolution & Reaction Setup Spill->Clean No Eye Emergency: Eye/Skin Flush 15 mins Spill->Eye Yes Waste 5. Hazardous Waste Disposal Clean->Waste Eye->Waste

Workflow for the safe handling, exposure response, and disposal of 4-((Trimethylsilyl)ethynyl)isoquinoline.

Emergency Response and Disposal Logistics

Accidental Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Causality: Soap is required to emulsify and remove the lipophilic isoquinoline compound; water alone is insufficient.

  • Eye Contact: Flush eyes continuously with water at an emergency eyewash station for 15 minutes, holding the eyelids open. Seek immediate ophthalmological medical attention .

Waste Disposal Logistics

4-((Trimethylsilyl)ethynyl)isoquinoline poses a Category 4 long-term aquatic hazard. Under no circumstances should this compound or its solutions be discharged into the sink.

  • Solid Waste: Collect all contaminated weighing boats, spatulas, and paper towels in a heavy-duty, sealable polyethylene bag. Label clearly as "Hazardous Organic Solid Waste - Isoquinoline Derivative."

  • Liquid Waste: Halogenated or non-halogenated solvent mixtures containing this compound must be collected in dedicated, clearly labeled liquid waste carboys.

  • Final Disposal: Transfer all waste to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • LookChem. Safety Data Sheets (SDS): 5-((TriMethylsilyl)ethynyl)isoquinoline. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-((Trimethylsilyl)ethynyl)isoquinoline
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4-((Trimethylsilyl)ethynyl)isoquinoline
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